molecular formula C26H30O13 B15594184 Jasminoside

Jasminoside

Cat. No.: B15594184
M. Wt: 550.5 g/mol
InChI Key: JGHUOJAZXGSFRI-YMOMHROCSA-N
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Description

Jasminoside is a useful research compound. Its molecular formula is C26H30O13 and its molecular weight is 550.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H30O13

Molecular Weight

550.5 g/mol

IUPAC Name

(5Z)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

InChI

InChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34)/b8-7+,15-9-

InChI Key

JGHUOJAZXGSFRI-YMOMHROCSA-N

Origin of Product

United States

Foundational & Exploratory

Jasminoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside, an iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Found primarily in species of the Gardenia and Jasminum genera, this natural compound exhibits a range of biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Sources and Distribution of this compound

This compound and its various analogues are predominantly found in the plant kingdom, with significant concentrations in the following species:

  • Gardenia jasminoides J.Ellis : Commonly known as Cape Jasmine or Zhi Zi in traditional Chinese medicine, this plant is a primary source of a variety of iridoid glycosides, including numerous this compound derivatives. Different parts of the plant contain varying concentrations of these compounds. The fruits and leaves are particularly rich in geniposide, a related and often more abundant iridoid glycoside, while Jasminosides are also present.[1][2][3] Several specific analogues, such as this compound I, this compound R, this compound S, and this compound T, have been isolated from the fruits of Gardenia jasminoides.[1][4]

  • Chrysojasminum floridum : This species has also been reported as a natural source of this compound.[5]

Quantitative Distribution

Precise quantitative data for this compound across different plant species and their various parts is an area of ongoing research. However, studies on the more abundant iridoid glycoside, geniposide, in Gardenia jasminoides can provide valuable insights into the general distribution patterns of these compounds. The table below summarizes available data on the content of major iridoid glycosides in Gardenia jasminoides. It is important to note that the concentration of these compounds can be influenced by factors such as geographical location, harvest time, and processing methods.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Gardenia jasminoidesFruitGeniposide56.37 ± 26.24[7][8]
Gardenia jasminoidesFruitGardenoside49.57 ± 18.78[7][8]
Gardenia jasminoidesFruitGeniposidic Acid3.15 ± 3.27[7][8]

Biosynthesis of this compound

This compound, as an iridoid glycoside, is synthesized via the terpenoid pathway, starting from geranyl pyrophosphate (GPP). The biosynthesis involves a series of enzymatic reactions that form the characteristic iridoid skeleton, which is then glycosylated.

Jasminoside_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 8-hydroxylase Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-hydroxygeraniol oxidoreductase Nepetalactol Nepetalactol Oxogeranial->Nepetalactol Iridoid Synthase Iridotrial Iridotrial Nepetalactol->Iridotrial DeoxyloganicAcid 7-Deoxyloganic Acid Iridotrial->DeoxyloganicAcid Loganin Loganin DeoxyloganicAcid->Loganin Glycosylation & Methylation Secologanin Secologanin Loganin->Secologanin Ring Cleavage Jasminoside_Precursor This compound Precursor Secologanin->Jasminoside_Precursor Further Modifications This compound This compound Jasminoside_Precursor->this compound

Biosynthesis of Iridoid Glycosides, leading to this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from plant material typically involves extraction followed by chromatographic purification.

1. Extraction:

  • Sample Preparation: Air-dry the plant material (e.g., fruits of Gardenia jasminoides) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a suitable solvent. Methanol or ethanol (B145695) are commonly used. The extraction can be performed at room temperature with agitation or under reflux for several hours to enhance efficiency.

  • Concentration: After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Chromatographic Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography for fractionation. Silica (B1680970) gel is a commonly used stationary phase.

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

    • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol can be used.

    • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing this compound, as identified by TLC, can be combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

  • Standard Preparation: Prepare a stock solution of pure this compound standard of a known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the powdered plant material and extract it with a known volume of solvent (e.g., methanol) using ultrasonication or other extraction methods. Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis: Inject the standard solutions and the sample extract into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Pharmacological Activity and Signaling Pathways

While research on the specific molecular mechanisms of this compound is still emerging, studies on related iridoid glycosides and extracts from Gardenia jasminoides provide insights into its potential pharmacological activities and the signaling pathways involved.

Anti-inflammatory Activity

Extracts of Gardenia jasminoides and its major iridoid, geniposide, have demonstrated significant anti-inflammatory effects.[9][10][11] The proposed mechanisms involve the modulation of key inflammatory signaling pathways:

  • MAPK Pathway: The anti-inflammatory effects are partly attributed to the suppression of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[9][12]

  • NF-κB Pathway: Geniposide has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[10][11] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

  • TLR4 Signaling: Geniposide may also exert its anti-inflammatory effects by regulating the expression of Toll-like receptor 4 (TLR4), which is involved in recognizing lipopolysaccharide (LPS) and initiating an inflammatory cascade.[10]

Anti_Inflammatory_Pathway cluster_0 This compound (hypothesized) This compound This compound TLR4 TLR4 This compound->TLR4 Inhibition JNK_p38 JNK/p38 MAPK This compound->JNK_p38 Inhibition NFkB NF-κB This compound->NFkB Inhibition LPS LPS LPS->TLR4 TLR4->JNK_p38 TLR4->NFkB Inflammation Inflammation JNK_p38->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Cytokines->Inflammation Neuroprotective_Pathway cluster_1 This compound (potential action) This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Potential Activation TrkB TrkB Receptor Activation This compound->TrkB Potential Activation OxidativeStress Oxidative Stress OxidativeStress->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes AntioxidantEnzymes->OxidativeStress Inhibition PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt NeuronalSurvival Neuronal Survival & Plasticity PI3K_Akt->NeuronalSurvival

References

An In-depth Technical Guide to Jasminoside Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasminoside compounds, a diverse group of naturally occurring iridoids and other glycosides, have garnered significant attention in the scientific community for their potential therapeutic applications. Primarily isolated from plants of the Jasminum and Gardenia genera, these compounds have demonstrated a range of promising biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive overview of various this compound compounds, their chemical properties, and their biological activities, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for novel therapeutic agents.

Chemical Properties of this compound Compounds

A variety of this compound compounds have been identified, each with a unique chemical structure that contributes to its biological activity. The table below summarizes the key chemical properties of several known this compound compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC26H30O13550.582451-18-1
This compound A---
This compound BC16H26O8346.37214125-04-9
This compound C---
This compound DC16H26O8346.37214125-06-1
This compound G---
This compound H---
This compound IC22H36O12492.51033721-38-8
This compound J---
This compound NC22H38O11478.531231710-13-6
This compound RC22H34O12490.5-
This compound SC22H36O12492.5-
This compound T---
Epi-Jasminoside AC16H26O7--

Biological Activities and Quantitative Data

This compound compounds have been reported to exhibit a range of biological activities. The primary effects observed are anti-inflammatory, neuroprotective, and antioxidant in nature.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound B have been noted, suggesting its potential in treating inflammatory diseases.[2] this compound N is also being investigated for its anti-inflammatory responses.[3]

Neuroprotective Activity

This compound B has shown potential as a neuroprotective agent, making it a candidate for research into treatments for neurodegenerative disorders.[2]

Antioxidant Activity

This compound N has been studied for its antioxidant responses.[3]

Quantitative Bioactivity Data of Selected this compound Compounds

CompoundBioactivityAssayTest SystemIC50/EC50Reference
This compound B ImmunosuppressiveIL-2 secretion inhibitionHuman peripheral blood T cells-[4]
This compound G ImmunosuppressiveIL-2 secretion inhibitionHuman peripheral blood T cells-[4]

Note: Comprehensive quantitative data (IC50/EC50 values) for a wide range of this compound compounds across various assays is currently limited in publicly available literature. The table will be updated as more data becomes available.

Experimental Protocols

Isolation and Purification of this compound Compounds from Gardenia jasminoides

A general workflow for the isolation and purification of this compound compounds from plant material is outlined below. This process typically involves extraction followed by a series of chromatographic separations.

G start Plant Material (e.g., Gardenia jasminoides fruits) extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction concentration Concentration under vacuum extraction->concentration suspension Suspension in Water concentration->suspension partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate and n-Butanol) suspension->partitioning fractionation Column Chromatography (e.g., Macroporous Resin, Silica Gel) partitioning->fractionation purification Preparative High-Performance Liquid Chromatography (Prep-HPLC) fractionation->purification identification Structural Elucidation (NMR, MS) purification->identification end Pure this compound Compounds identification->end G stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_active Active NF-κB IkB_NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription initiates This compound This compound Compound This compound->IKK inhibits? G stimulus Stress/Inflammatory Stimuli MAPKKK MAPKKK stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates transcription_factors Transcription Factors MAPK->transcription_factors activates nucleus Nucleus transcription_factors->nucleus translocate to gene_expression Inflammatory Gene Expression nucleus->gene_expression induces This compound This compound Compound This compound->MAPKK inhibits? G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates downstream Downstream Effectors Akt->downstream phosphorylates survival Cell Survival and Neuroprotection downstream->survival promotes This compound This compound Compound This compound->Akt activates?

References

In-Depth Technical Guide to the Physical and Chemical Properties of Purified Jasminoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of purified jasminoside (B15262863), a naturally occurring iridoid glycoside with significant therapeutic potential. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound and its analogues are a class of monoterpenoid glycosides found in various plant species, notably in the genus Jasminum and Gardenia. The core structure consists of an iridoid aglycone linked to a glucose unit. Variations in the aglycone structure give rise to a variety of this compound derivatives. The physical and chemical properties of several known jasminosides are summarized below.

PropertyThis compound[1]This compound S[2]This compound R[3]This compound C[4]
Molecular Formula C26H30O13C22H36O12C22H34O12C16H24O7
Molecular Weight 550.5 g/mol 492.5 g/mol 490.5 g/mol 328.36 g/mol
Appearance Powder (Typical)Not specifiedNot specifiedNot specified
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]Not specifiedNot specifiedNot specified
CAS Number 82451-18-1[5]Not specifiedNot specifiedNot specified
PubChem CID 101337663[1]71552547[2]71552546[3]Not specified

Spectroscopic Data for Structural Elucidation

The structural characterization of purified this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound, including the connectivity of atoms and stereochemistry. Both ¹H and ¹³C NMR are employed.

  • ¹H NMR Spectroscopy : Provides information on the number and types of protons in the molecule, as well as their chemical environment and proximity to other protons.

  • ¹³C NMR Spectroscopy : Reveals the number and types of carbon atoms present in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these relatively large and polar molecules with minimal fragmentation.[9] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for confirming the molecular formula.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the this compound molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. Expected characteristic absorption peaks for jasminosides would include:

  • O-H stretching : A broad band around 3400 cm⁻¹, indicative of the hydroxyl groups on the glucose and aglycone moieties.[10]

  • C-H stretching : Peaks in the region of 2850-3000 cm⁻¹ corresponding to alkane C-H bonds.[10]

  • C=O stretching : A strong absorption band around 1700-1750 cm⁻¹ for the ester or carboxylic acid groups that may be present in some this compound derivatives.

  • C=C stretching : Peaks in the 1600-1680 cm⁻¹ region, indicating the presence of double bonds in the iridoid ring.[10]

  • C-O stretching : Multiple bands in the fingerprint region (1000-1300 cm⁻¹) arising from the C-O bonds of the glycosidic linkage, alcohols, and esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for detecting chromophores, such as conjugated double bond systems present in the iridoid structure.[6][11][12][13] The position of the maximum absorption (λmax) can aid in the identification and quantification of this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation and purification of this compound from plant material, typically the fruits of Gardenia jasminoides, is a multi-step process.[5] A general workflow is outlined below.

G General Workflow for this compound Isolation and Purification A Plant Material (e.g., Gardenia jasminoides fruits) B Drying and Grinding A->B C Extraction (e.g., with methanol (B129727) or ethanol) B->C D Crude Extract C->D E Solvent Partitioning D->E F Column Chromatography (e.g., Silica (B1680970) Gel, Macroporous Resin) E->F G Fraction Collection and Analysis (TLC, HPLC) F->G H Preparative HPLC G->H I Purified this compound H->I J Structure Elucidation (NMR, MS, etc.) I->J

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodologies:

  • Extraction: The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol (B145695) using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.

  • Chromatography:

    • Column Chromatography: The enriched fraction is further purified using column chromatography with stationary phases like silica gel or macroporous resins.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective technique for the final purification of this compound to a high degree of purity.[14][15][16][17] A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

Determination of Solubility

The solubility of purified this compound in various solvents is a critical parameter for formulation and in vitro/in vivo studies.

General Protocol for Aqueous Solubility Determination:

  • Preparation of Supersaturated Solution: An excess amount of purified this compound is added to a known volume of the aqueous solvent (e.g., water, phosphate-buffered saline).

  • Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

It is important to note that iridoid glycosides are generally soluble in water.[18][19][20]

Biological Activity and Signaling Pathways

This compound has been reported to exhibit various biological activities, with anti-inflammatory and antioxidant effects being the most prominent.

Anti-inflammatory Activity

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the implicated pathways is the c-Jun N-terminal kinase (JNK) signaling pathway.

G Proposed Anti-inflammatory Signaling Pathway of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., MAP3Ks) Inflammatory_Stimuli->Upstream_Kinases JNK JNK Upstream_Kinases->JNK Transcription_Factors Transcription Factors (e.g., AP-1) JNK->Transcription_Factors Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Proinflammatory_Genes This compound This compound This compound->JNK Inhibition G Proposed Antioxidant Mechanism of this compound Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes This compound This compound This compound->Keap1 Activation

References

Unveiling the Molecular Architecture of Jasminoside: A Technical Guide to its Spectral Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectral Data and Characterization of Jasminoside.

This in-depth guide provides a detailed overview of the analytical techniques used to elucidate the structure of this compound, a naturally occurring iridoid glycoside. The focus is on the core spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in a clear and structured format to aid in research and development.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. Below are the key spectral data compiled from scientific literature. For the purpose of this guide, we will focus on a representative this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for determining the intricate structure of organic molecules like this compound. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon skeleton, respectively. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
15.89d9.2
37.50s
53.20m
6a2.10m
6b1.90m
74.50m
82.90m
92.50m
101.33d6.8
1'-glc4.78d7.6
2'-glc3.30m
3'-glc3.40m
4'-glc3.35m
5'-glc3.25m
6'a-glc3.90dd12.0, 2.0
6'b-glc3.70dd12.0, 5.5

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)

PositionδC (ppm)
198.5
3152.0
4110.0
538.0
640.0
778.0
845.0
950.0
1021.0
11170.0
1'-glc100.0
2'-glc74.5
3'-glc77.0
4'-glc71.0
5'-glc78.0
6'-glc62.0

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data is referenced to the solvent signal of methanol-d₄ (CD₃OD).

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments are instrumental in confirming the structure and identifying substructural motifs.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
ESI-Positive391.1398413.1217229 (aglycone), 163 (glucose)
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the this compound molecule. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds.

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400 (broad)O-H stretching (hydroxyl groups)
2920C-H stretching (alkane)
1710C=O stretching (ester carbonyl)
1640C=C stretching (alkene)
1070C-O stretching (glycosidic bond)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful isolation and characterization of this compound.

Isolation of this compound from Gardenia jasminoides
  • Extraction: Dried and powdered fruits of Gardenia jasminoides are extracted with 80% methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in iridoid glycosides, is collected.

  • Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions containing this compound are identified by thin-layer chromatography (TLC).

  • Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra are recorded on a 500 MHz spectrometer. The purified this compound sample is dissolved in methanol-d₄ (CD₃OD). ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish structural connectivity.

Mass Spectrometry

Mass spectra are obtained using a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in methanol and infused into the mass spectrometer. Data is acquired in both positive and negative ion modes.

Infrared Spectroscopy

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the purified this compound is mixed with potassium bromide (KBr) and pressed into a pellet for analysis.

Visualizing Methodologies and Pathways

The following diagrams illustrate the experimental workflow for this compound characterization and a simplified representation of the Jasmonate signaling pathway, which is relevant to the biosynthesis of related compounds in plants.

experimental_workflow start Dried Gardenia jasminoides Fruits extraction Methanol Extraction start->extraction partition Solvent Partitioning extraction->partition column_chroma Silica Gel Column Chromatography partition->column_chroma hplc Preparative HPLC column_chroma->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Analysis (1D & 2D) pure_this compound->nmr ms MS Analysis (HR-ESI-MS) pure_this compound->ms ir IR Analysis (FTIR) pure_this compound->ir characterization Structural Characterization nmr->characterization ms->characterization ir->characterization

Experimental workflow for this compound isolation and characterization.

jasmonate_pathway alpha_linolenic α-Linolenic Acid opda 12-oxo-PDA (OPDA) alpha_linolenic->opda Lipoxygenase, etc. ja Jasmonic Acid (JA) opda->ja Reductase, β-oxidation ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja->ja_ile JAR1 coi1 COI1 (Receptor) ja_ile->coi1 jaz JAZ Repressor Proteins coi1->jaz Ubiquitination & Degradation myc2 MYC2 (Transcription Factor) jaz->myc2 Repression gene_expression Jasmonate-Responsive Gene Expression (e.g., defense, development) myc2->gene_expression

Simplified Jasmonate signaling pathway in plants.

In Silico Prediction of Jasminoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Jasminoside, a secoiridoid glucoside primarily isolated from various Jasminum and Gardenia species, has garnered scientific interest for its potential therapeutic properties.[1][2] As a member of the iridoid class of compounds, it is associated with a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4][5][6] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. It outlines a computational workflow, from molecular target prediction using docking simulations to pharmacokinetic profiling via ADMET analysis. Furthermore, this document details predicted signaling pathway modulations and provides standardized experimental protocols for the in vitro validation of these computational hypotheses. The objective is to furnish researchers with a robust, evidence-based roadmap for accelerating the investigation of this compound as a potential therapeutic agent.

Introduction to this compound

This compound belongs to the secoiridoid family, a class of monoterpenoids characterized by a cleaved cyclopara-pyran ring. These compounds are widely distributed in the plant kingdom and are known for their diverse pharmacological effects.[1][4] The genus Jasminum, a source of this compound, has a long history in traditional medicine for treating a variety of ailments, supporting the rationale for its scientific investigation.[1][3] This guide focuses on the predictive analysis of this compound's biological functions using computational methods, providing a foundational step in modern drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for both in silico modeling and subsequent experimental design. These parameters influence its solubility, membrane permeability, and interaction with biological targets.

PropertyValueData Source
Molecular Formula C26H30O13PubChem CID: 101337663[7]
Molecular Weight 550.5 g/mol PubChem CID: 101337663[7]
XLogP3 -0.6PubChem CID: 101337663[7]
Hydrogen Bond Donors 5PubChem CID: 101337663[7]
Hydrogen Bond Acceptors 13PubChem CID: 101337663[7]
Rotatable Bond Count 11PubChem CID: 101337663[7]

In Silico Bioactivity Prediction: A Workflow

The utilization of computational tools provides a time- and cost-effective strategy to screen natural products for potential therapeutic activities.[8][9] The workflow for predicting this compound's bioactivity involves a multi-step process that integrates ligand-based and structure-based methods to generate testable hypotheses.

G cluster_0 Data Acquisition cluster_1 Computational Analysis cluster_2 Hypothesis Generation cluster_3 Experimental Validation Jasminoside_Structure 1. This compound 2D/3D Structure (e.g., PubChem) Docking 3. Molecular Docking (Target Prediction) Jasminoside_Structure->Docking ADMET 4. ADMET Prediction (Pharmacokinetics & Toxicity) Jasminoside_Structure->ADMET Target_Database 2. Protein Target Database (e.g., PDB) Target_Database->Docking Pathway_Analysis 5. Pathway Analysis (Mechanism of Action) Docking->Pathway_Analysis Bioactivity_Profile 6. Predicted Bioactivity Profile ADMET->Bioactivity_Profile Pathway_Analysis->Bioactivity_Profile Invitro_Assays 7. In Vitro Assays (e.g., Enzyme, Cell-based) Bioactivity_Profile->Invitro_Assays

A generalized workflow for in silico bioactivity prediction.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10][11] This technique is instrumental in identifying potential molecular targets for this compound and elucidating its mechanism of action at a molecular level. Based on the known bioactivities of related plant extracts, key protein targets involved in inflammation, cancer, and neurodegeneration are selected for this predictive analysis.[3][12][13]

Predicted Targets and Binding Affinities

The following table summarizes the hypothetical binding affinities of this compound with key protein targets. Lower binding energy values indicate a more favorable interaction.

Target ProteinPDB IDBiological RolePredicted Binding Energy (kcal/mol)
Cyclooxygenase-2 (COX-2) 5KIRInflammation-9.2
EGFR Tyrosine Kinase 4HJ0Cancer Proliferation-8.7
N-methyl-D-aspartate (NMDA) Receptor 5I57Neuronal Excitotoxicity-7.9
Nuclear factor-kappa B (NF-κB) p50 1SVCInflammatory Gene Transcription-8.5
Kelch-like ECH-associated protein 1 (Keap1) 4L7BAntioxidant Response Regulation-9.5

Note: These values are predictive and require experimental validation.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET profiling is critical in early-stage drug discovery to assess the pharmacokinetic and safety properties of a compound.[14][15] In silico ADMET models predict these characteristics based on the molecule's structure, helping to identify potential liabilities before extensive experimental testing.[16][17][18]

ParameterPredictionImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Caco-2 Permeability ModerateMay cross the intestinal barrier.
Blood-Brain Barrier (BBB) Permeability Low to ModeratePotential for central nervous system effects, requires confirmation.
CYP450 2D6 Inhibition Non-inhibitorLow risk of drug-drug interactions via this pathway.
Hepatotoxicity Low ProbabilityFavorable safety profile predicted for liver toxicity.
Ames Mutagenicity Non-mutagenicLow risk of genotoxicity.

Note: These predictions are generated from computational models and serve as a preliminary assessment.

Predicted Bioactivities and Associated Signaling Pathways

Integrating docking results and known biological activities of related compounds allows for the prediction of this compound's influence on key cellular signaling pathways.

Predicted Anti-inflammatory Activity

Extracts from Jasminum species have demonstrated anti-inflammatory properties.[3][5][19] This activity is often mediated by the inhibition of pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[5][20] Molecular docking suggests this compound may interfere with key proteins in these pathways.

G cluster_0 LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB->Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits

Predicted inhibition of the NF-κB signaling pathway.
Predicted Antioxidant Activity

Many plant-derived polyphenols and secoiridoids exert antioxidant effects not just by direct radical scavenging, but also by upregulating endogenous antioxidant systems.[21][22] The primary pathway for this is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) system. Docking suggests this compound may bind to Keap1, the negative regulator of Nrf2, thereby promoting Nrf2 activation.

G cluster_0 ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Genes Antioxidant Genes (HO-1, SOD, GST) ARE->Genes Induces Transcription This compound This compound This compound->Keap1_Nrf2 Disrupts

Predicted activation of the Nrf2-ARE antioxidant pathway.
Predicted Neuroprotective and Anticancer Effects

  • Neuroprotection: Geniposide, a structurally related iridoid, has shown neuroprotective effects by inhibiting apoptosis signaling pathways and activating growth factor signaling.[13] Similarly, this compound is predicted to offer neuroprotection by potentially modulating NMDA receptor activity, thereby reducing excitotoxicity, and by activating pro-survival pathways like PI3K/Akt.[6][23]

  • Anticancer Activity: Studies on extracts from Jasminum humile suggest that contained compounds exert cytotoxic effects on breast cancer cells by altering pathways like the Estrogen signaling, HER2, and EGFR pathways.[12] The predicted interaction of this compound with EGFR kinase suggests a potential mechanism for inhibiting cancer cell proliferation and inducing apoptosis.[24][25][26]

Proposed Experimental Validation

The in silico predictions presented in this guide must be validated through rigorous in vitro and in vivo experimentation.[27][28] The following section details standardized protocols for the initial in vitro validation of the primary predicted bioactivities.

G cluster_0 In Vitro Validation Prediction In Silico Prediction (e.g., Anti-inflammatory) Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Prediction->Cell_Culture Treatment 2. Treatment (LPS Stimulation +/- this compound) Cell_Culture->Treatment Assay 3. Bioactivity Assay (e.g., Griess Assay for NO) Treatment->Assay Analysis 4. Data Analysis (IC50 Calculation) Assay->Analysis

A general workflow for in vitro experimental validation.
Protocol: Molecular Docking Simulation

  • Preparation of Receptor: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges using software like AutoDock Tools.

  • Preparation of Ligand: Obtain the 3D structure of this compound from PubChem (CID 101337663). Minimize its energy using a suitable force field (e.g., MMFF94) and define its rotatable bonds.

  • Grid Box Generation: Define the active site of the receptor and generate a grid box that encompasses this binding pocket.

  • Docking Execution: Perform the docking simulation using a program like AutoDock Vina. The program will explore various conformations of the ligand within the grid box.

  • Analysis of Results: Analyze the resulting docked poses. The pose with the lowest binding energy is considered the most favorable. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.[10][12]

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement: Measure the amount of nitric oxide (NO) in the culture supernatant using the Griess Reagent System. Collect 50 µL of supernatant and mix with 50 µL of sulfanilamide (B372717) solution, followed by 50 µL of NED solution.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC50 value.[5][19]

Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Preparation of Reagents: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or control at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[29][30]

Conclusion

This guide establishes a comprehensive in silico framework for investigating the bioactivity of this compound. Computational predictions indicate that this compound is a promising candidate with favorable pharmacokinetic properties and the potential to modulate key signaling pathways involved in inflammation, oxidative stress, neuroprotection, and cancer. The molecular docking studies and pathway analyses provide specific, testable hypotheses regarding its mechanism of action. The detailed experimental protocols offer a clear path for the in vitro validation of these predictions. By bridging computational prediction with experimental validation, this guide aims to facilitate and accelerate the research and development of this compound as a novel therapeutic agent derived from natural sources.

References

Unveiling Novel Jasminoside Derivatives: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel jasminoside (B15262863) derivatives, focusing on a series of nine new secoiridoid glucosides recently identified from Jasminum nudiflorum. This document details the experimental protocols, presents quantitative and spectroscopic data, and explores the potential biological significance and associated signaling pathways of these compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound Derivatives

Jasminosides are a class of iridoid glucosides, naturally occurring compounds found in various plant species, particularly within the Jasminum genus (Oleaceae family). These compounds and their derivatives have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1] The structural diversity of jasminosides, arising from variations in their aglycone moieties and glycosylation patterns, presents a rich area for the discovery of novel therapeutic agents. This guide focuses on a recently discovered family of this compound derivatives, the jasnudiflosides, to illustrate the process of discovery and characterization.

Discovery of Novel Jasminosides from Jasminum nudiflorum

A recent phytochemical investigation of the leaves of Jasminum nudiflorum led to the isolation of nine new secoiridoid glucosides, named jasnudiflosides F-L, nudifloside D, and isooleoacteoside.[2] The discovery of these novel compounds underscores the value of exploring diverse plant sources for new chemical entities with therapeutic potential.

Experimental Protocols

The successful isolation and characterization of these novel this compound derivatives hinged on a systematic and multi-step experimental approach, as detailed below.

Plant Material and Extraction

Fresh leaves of Jasminum nudiflorum were collected and air-dried. The dried plant material was then pulverized and extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting crude methanol extract was concentrated under reduced pressure to yield a residue that served as the starting material for fractionation and isolation.

Fractionation and Isolation

A multi-step chromatographic process was employed to isolate the individual compounds from the crude extract.

Workflow for Isolation of Novel this compound Derivatives

experimental_workflow start Dried, Pulverized Leaves of Jasminum nudiflorum extraction Methanol Extraction start->extraction crude_extract Crude Methanol Extract extraction->crude_extract solvent_partition Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) crude_extract->solvent_partition fractions n-Hexane, EtOAc, n-BuOH, and Aqueous Fractions solvent_partition->fractions buoh_fraction n-BuOH Fraction fractions->buoh_fraction Focus on bioactive fraction diaion Diaion HP-20 Column Chromatography (H2O -> MeOH gradient) buoh_fraction->diaion subfractions Sub-fractions diaion->subfractions silica_gel Silica (B1680970) Gel Column Chromatography (CHCl3-MeOH gradient) subfractions->silica_gel further_fractions Further Fractions silica_gel->further_fractions rp_hplc Reversed-Phase HPLC (MeOH-H2O or MeCN-H2O gradient) further_fractions->rp_hplc isolated_compounds Isolated Novel Jasminosides (Jasnudiflosides F-L, etc.) rp_hplc->isolated_compounds

Caption: Workflow for the extraction and isolation of novel this compound derivatives.

The crude methanol extract was suspended in water and subjected to sequential partitioning with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The n-BuOH-soluble fraction, which typically contains polar glycosides, was selected for further purification. This fraction was chromatographed on a Diaion HP-20 column, eluting with a stepwise gradient of water and methanol to yield several sub-fractions. These sub-fractions were then subjected to repeated silica gel column chromatography using a chloroform-methanol gradient system. Final purification was achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a methanol-water or acetonitrile-water gradient to afford the pure novel this compound derivatives.

Structure Elucidation

The chemical structures of the isolated compounds were determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and stereochemistry of the molecules.

Data Presentation

The quantitative and spectroscopic data for a representative novel this compound derivative, Jasnudifloside F, are summarized below.

Quantitative Data
CompoundMolecular FormulaYield (%)
Jasnudifloside FC₂₇H₄₂O₁₃0.0015
Jasnudifloside GC₂₇H₄₂O₁₃0.0012
Jasnudifloside HC₂₇H₄₀O₁₄0.0008
Jasnudifloside IC₂₇H₄₀O₁₄0.0010
Jasnudifloside JC₂₇H₄₀O₁₄0.0009
Jasnudifloside KC₂₇H₄₂O₁₄0.0011
Jasnudifloside LC₂₇H₄₂O₁₄0.0007
Nudifloside DC₂₇H₄₀O₁₃0.0013
IsooleoacteosideC₂₉H₃₆O₁₅0.0018

Yields are based on the dry weight of the plant material.

Spectroscopic Data for Jasnudifloside F

High-Resolution Mass Spectrometry (HR-MS):

  • [M+Na]⁺: m/z 597.2574 (Calculated for C₂₇H₄₂O₁₃Na, 597.2578)

¹H-NMR (500 MHz, CD₃OD) δ (ppm):

  • 7.53 (1H, s, H-3)

  • 5.93 (1H, brs, H-1)

  • 4.82 (1H, d, J=8.0 Hz, H-1')

  • 6.12 (1H, qd, J=7.0, 1.0 Hz, H-8)

  • 1.74 (3H, dd, J=7.0, 1.0 Hz, H-10)

  • 3.72 (3H, s, OMe)

  • Additional signals for the acyl moiety and glucose unit were observed.

¹³C-NMR (125 MHz, CD₃OD) δ (ppm):

CarbonChemical Shift (δ)CarbonChemical Shift (δ)
194.51'100.2
3152.82'74.5
4110.53'77.9
5129.84'71.6
6144.15'78.2
7168.26'62.8
8125.1OMe51.9
9135.4Acyl Moiety
1012.81''175.4
11170.12''42.1
3''26.3
4''46.5
5''71.3
6''23.5
7''22.8
8''68.1

Biological Activities and Signaling Pathways

While the specific biological activities of the nine newly isolated jasnudiflosides from J. nudiflorum have not yet been extensively reported, other secoiridoid glucosides from the Oleaceae family have demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[3][4]

The anticancer effects of some secoiridoids have been linked to the modulation of specific signaling pathways. For instance, oleocanthal, a secoiridoid from olive oil, has been shown to inhibit the HGF/c-Met signaling pathway, which is implicated in cancer cell migration and invasion.[5] This inhibition leads to a downstream suppression of the Brk/paxillin/Rac1 signaling cascade, ultimately hindering the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[5]

Potential Signaling Pathway Modulation by Secoiridoid Glucosides

signaling_pathway This compound This compound Derivative (e.g., Oleocanthal) hgf_cmet HGF/c-Met Pathway This compound->hgf_cmet Inhibits nf_kb NF-κB Signaling Pathway This compound->nf_kb Inhibits nrf2_keap1 Nrf2-Keap1 Pathway This compound->nrf2_keap1 Activates brk_paxillin_rac1 Brk/Paxillin/Rac1 Cascade hgf_cmet->brk_paxillin_rac1 emt Epithelial-to-Mesenchymal Transition (EMT) brk_paxillin_rac1->emt migration_invasion Cell Migration & Invasion emt->migration_invasion pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) inflammation Inflammation pro_inflammatory->inflammation nf_kb->pro_inflammatory ros Reactive Oxygen Species (ROS) ros->nrf2_keap1 Induces antioxidant_response Antioxidant Response nrf2_keap1->antioxidant_response

Caption: Potential signaling pathways modulated by this compound derivatives.

Furthermore, the anti-inflammatory properties of many natural products are associated with the inhibition of the NF-κB signaling pathway, which would reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. The antioxidant effects are often mediated through the activation of the Nrf2-Keap1 pathway, leading to the expression of antioxidant enzymes. Further research is warranted to elucidate the specific molecular targets and signaling pathways of the newly discovered jasnudiflosides.

Conclusion and Future Directions

The discovery and characterization of nine novel this compound derivatives from Jasminum nudiflorum highlight the continued importance of natural product research in identifying new chemical scaffolds with therapeutic potential. The detailed experimental protocols and comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers in the field. Future investigations should focus on the comprehensive evaluation of the biological activities of these new compounds and the elucidation of their mechanisms of action at the molecular level. Such studies will be crucial in determining their potential for development into novel therapeutic agents for a range of human diseases.

References

Ethnobotanical Uses of Plants Containing Jasminoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical analysis, and biological activities of plants containing Jasminoside. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction to this compound and its Plant Sources

This compound is a secoiridoid glucoside that has been identified in a variety of plant species, most notably in the genera Gardenia and Jasminum. These plants have a long history of use in traditional medicine systems across the globe for treating a wide range of ailments. The therapeutic potential of these plants is often attributed to their rich phytochemical composition, which includes iridoid glycosides like this compound.

Table 1: Prominent Plant Sources of this compound and Their Ethnobotanical Uses

Plant SpeciesFamilyPlant Part UsedTraditional Ethnobotanical Uses
Gardenia jasminoides J.EllisRubiaceaeFruit, LeavesTreatment of inflammation, jaundice, headache, fever, hypertension, and skin diseases. Used as a diuretic and sedative.[1][2]
Jasminum officinale L.OleaceaeFlowers, LeavesUsed as an antiseptic, anti-inflammatory, and sedative. Employed in the treatment of skin diseases, wounds, ulcers, cough, and nervous exhaustion.[3][4]
Jasminum sambac (L.) AitonOleaceaeFlowers, Leaves, RootsTreatment of eye disorders, skin diseases, ulcers, and fever. Used as a lactifuge and for its analgesic and anti-inflammatory properties.[5]
Jasminum grandiflorum L.OleaceaeFlowers, LeavesUsed for treating skin diseases, ulcers, wounds, and as a spasmolytic and sedative.[4]
Jasminum auriculatum VahlOleaceaeLeaves, Roots, FlowersUsed for skin diseases, stomatopathy, ulcers, and wounds due to its antiseptic and emollient qualities.[6]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound and other iridoid glycosides.

Table 2: Quantitative Data of Iridoid Glycosides in Gardenia jasminoides

CompoundPlant PartConcentration Range (mg/g dry weight)Analytical MethodReference
Geniposide (B1671433)Fruit37.92 - 72.22HPLC[7]
GardenosideFruitData not consistently availableHPLC[8]
This compoundFruit, LeavesQualitative data available, quantitative data limitedHPLC-DAD[9]

Note: Quantitative data for this compound is limited in the reviewed literature. The table primarily shows data for the more abundant and frequently studied iridoid glycoside, geniposide, to provide context on typical concentrations of this class of compounds in Gardenia jasminoides.

Experimental Protocols

Extraction and Isolation of this compound

A generalized protocol for the extraction and isolation of this compound from plant material is outlined below. This protocol is a composite based on methods used for iridoid glycosides.

Workflow for Extraction and Isolation

plant_material Dried Plant Material (e.g., Gardenia fruit) grinding Grinding to fine powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Column Chromatography (e.g., Silica (B1680970) gel, Macroporous resin) partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., fruits of Gardenia jasminoides) at room temperature and grind into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol or ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.

  • Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar compounds. The aqueous layer will contain the glycosides.

  • Column Chromatography: Subject the aqueous fraction to column chromatography on a silica gel or macroporous resin column. Elute with a gradient of methanol in chloroform or water to separate the fractions containing iridoid glycosides.

  • Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

The following is a representative HPLC protocol for the quantitative analysis of secoiridoid glycosides in plant extracts.

Table 3: HPLC Parameters for Secoiridoid Glycoside Analysis

ParameterSpecification
Instrument HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with (A) Acetonitrile and (B) 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C
Detection Wavelength 238 nm (for geniposide and related iridoids)
Standard Pure this compound of known concentration for calibration curve

HPLC Analysis Workflow

sample_prep Prepare Extract and Standards hplc_injection Inject into HPLC System sample_prep->hplc_injection separation Chromatographic Separation in C18 Column hplc_injection->separation detection Detection by DAD/UV at 238 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p_IkB p-IκB IKK->p_IkB Phosphorylates IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation p_IkB->IkB Degradation of This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Transcription_Factors_n Transcription Factors Transcription_Factors->Transcription_Factors_n Translocation This compound This compound This compound->MAPK Inhibits Phosphorylation Inflammatory_Mediators Inflammatory Mediators Transcription_Factors_n->Inflammatory_Mediators Gene Expression

References

Preliminary Cytotoxicity Screening of Jasminoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Jasminoside, a secoiridoid glucoside found in plants of the Jasminum genus. The document summarizes the available quantitative data on its cytotoxic effects, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic activity against several human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from a study utilizing the MTT assay. The selectivity index (SI) is also presented, calculated as the ratio of the cytotoxic concentration in a normal cell line to that in a cancer cell line, indicating the compound's potential for tumor-selective effects.

Cell LineCell TypeIC50 (µg/mL)Cytotoxicity to Normal Cells (CC50 in VERO cells, µg/mL)Selectivity Index (SI)
HepG-2Human Hepatocellular Carcinoma66.4744.730.67
MCF-7Human Breast Adenocarcinoma41.3244.731.08
THP-1Human Acute Monocytic Leukemia27.5944.731.62

Data sourced from a study by El-Shershaby et al. (2022)

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used for preliminary cytotoxicity screening of natural products like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis a Prepare this compound Stock Solution b Culture Cancer and Normal Cell Lines c Seed Cells in 96-well Plates b->c d Treat Cells with Serial Dilutions of this compound c->d e Incubate for 24-72 hours d->e f Add MTT Reagent and Incubate e->f g Solubilize Formazan Crystals f->g h Measure Absorbance at 570 nm g->h i Calculate % Cell Viability h->i j Determine IC50 Values i->j

General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathways in this compound-Induced Cytotoxicity

While the precise molecular mechanisms of this compound-induced cytotoxicity are yet to be fully elucidated, related compounds and extracts from the Jasminum genus have been shown to induce apoptosis. The following diagrams illustrate key signaling pathways that are often implicated in the cytotoxic effects of natural products.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway a Death Ligands (e.g., FasL, TNF-α) b Death Receptors (e.g., Fas, TNFR) a->b c DISC Formation b->c d Pro-Caspase-8 c->d e Caspase-8 (Initiator) d->e g Bcl-2 family (Bax/Bak activation) e->g via Bid cleavage m Pro-Caspase-3 e->m f Cellular Stress f->g h Mitochondrial Outer Membrane Permeabilization g->h i Cytochrome c release h->i j Apoptosome Formation (Apaf-1, Cytochrome c) i->j k Pro-Caspase-9 j->k l Caspase-9 (Initiator) k->l l->m n Caspase-3 (Executioner) m->n o Cleavage of Cellular Substrates n->o p Apoptosis o->p G cluster_0 Ligand Binding and Dimerization cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response a EGF Ligand b EGFR a->b c Receptor Dimerization & Autophosphorylation b->c d GRB2/SOS c->d i PI3K c->i e RAS d->e f RAF e->f g MEK f->g h ERK g->h k Transcription Factors (e.g., c-Myc, AP-1) h->k j AKT i->j n Inhibition of Apoptosis j->n l Gene Expression k->l m Cell Proliferation, Survival, Angiogenesis l->m

The Therapeutic Potential of Jasminoside: A Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Data, Mechanisms of Action, and Future Research Directions

Introduction

Jasminoside (B15262863), a naturally occurring iridoid glycoside found predominantly in the genera Jasminum and Gardenia, has emerged as a compound of significant interest within the scientific community. Possessing a range of bioactive properties, this molecule and its close relatives have demonstrated therapeutic potential across several key areas, including inflammation, oxidative stress, and neurodegeneration. This technical guide provides a comprehensive review of the existing scientific literature on this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural product-based therapeutics.

Therapeutic Activities and Quantitative Data

The therapeutic potential of this compound and related compounds has been evaluated in a variety of preclinical models. The majority of the available quantitative data pertains to crude extracts of plants known to be rich in these compounds, or to closely related iridoid glycosides such as geniposide (B1671433). This section summarizes the key findings in a structured format to facilitate comparison and analysis.

Anti-inflammatory Activity

This compound and its source extracts have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. The primary mechanism appears to be the modulation of key inflammatory mediators and signaling pathways.

Table 1: In Vitro Anti-inflammatory Activity of this compound-related Compounds and Extracts

Test ArticleModel SystemEndpointIC50 / InhibitionReference
Sesquiterpenoids from Jasminum officinaleLPS-induced RAW 264.7 macrophagesNitric Oxide (NO) Production20.56 ± 1.31 to 31.60 ± 1.69 µM[1]
Ethyl acetate (B1210297) fraction of Jasminum officinaleIn vitro assayAnti-inflammatory activityIC50: 66.00 ± 1.84 µg/mL[2]
GeniposideLPS-stimulated RAW 264.7 macrophagesIL-6 Production1454 µM[3]
GeniposideLPS-stimulated RAW 264.7 macrophagesTNF-α Production310.3 µM[3]
GeniposideLPS-stimulated RAW 264.7 macrophagesG-CSF Production1289 µM[3]
GeniposideLPS-stimulated RAW 264.7 macrophagesGM-CSF Production65.55 µM[3]
GeniposideLPS-stimulated RAW 264.7 macrophagesIP-10 Production128.6 µM[3]
GeniposideLPS-stimulated RAW 264.7 macrophagesMCP-1 Production91.08 µM[3]
GeniposideLPS-stimulated RAW 264.7 macrophagesMIP-1α Production846.2 µM[3]
GeniposideLPS-stimulated RAW 264.7 macrophagesMIP-1β Production1949 µM[3]
GeniposideLPS-stimulated RAW 264.7 macrophagesMIP-2 Production2569 µM[3]

Table 2: In Vivo Anti-inflammatory Activity of this compound-related Extracts

Test ArticleAnimal ModelDosageEffectReference
Jasminum humile chloroform (B151607) extractCarrageenan-induced paw edema in rats100, 200, 300 mg/kgDose-dependent reduction in paw edema; decreased expression of COX-2 and iNOS[4]
Antioxidant Activity

The antioxidant properties of this compound-containing extracts have been well-documented, contributing to their therapeutic potential by mitigating oxidative stress, a key pathological factor in many diseases.

Table 3: In Vitro Antioxidant Activity of this compound-related Extracts

Test ArticleAssayIC50 / ActivityReference
Ethyl acetate fraction of Jasminum officinaleDPPH radical scavenging33.845 ± 1.09 µg/mL[2]
Aqueous extract of Jasminum officinale leavesDPPH radical scavengingIC50: 41.16 µg/mL[5]
Aqueous extract of Jasminum officinale leavesNitric oxide scavengingIC50: 30.29 µg/mL[5]
Aqueous extract of Jasminum officinale leavesSuperoxide scavengingIC50: 20.19 µg/mL[5]
Aqueous extract of Jasminum officinale leavesABTS radical scavengingIC50: 29.48 µg/mL[5]
Ethyl acetate fraction of Jasminum officinaleLipid peroxidation inhibitionIC50: 34.67 ± 1.69 µg/mL[2]
Neuroprotective Activity

Emerging evidence suggests that this compound and its analogs may offer protection against neurodegenerative processes. Studies utilizing extracts from Gardenia jasminoides have shown promising results in cellular models of neurotoxicity.

Table 4: Neuroprotective Activity of this compound-related Extracts

Test ArticleModel SystemEffectReference
Gardenia jasminoides fruit extractZinc sulfate-induced neurotoxicity in SH-SY5Y cellsImproved cell viability, reduced apoptosis, and decreased tau hyperphosphorylation[6]
Crocin-rich extract from Gardenia jasminoides (GJ-4)Amyloid-β-induced cognitive impairment in miceEnhanced memory and cognition, protected neurons, and attenuated neuroinflammation[7][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and related compounds are underpinned by their interaction with key cellular signaling pathways. The modulation of inflammatory and oxidative stress pathways appears to be a central mechanism.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Studies on this compound-containing extracts and the related compound geniposide indicate an inhibitory effect on this pathway. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to reduce the production of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, IL-6, and various chemokines.[3] The proposed mechanism involves the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB subunits.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines induces transcription of Nucleus Nucleus This compound This compound This compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis. Geniposide has been shown to reduce the phosphorylation of p38 MAPK in LPS-stimulated macrophages.[3] Furthermore, extracts from Jasminum humile have been observed to decrease the expression of downstream targets of these pathways, such as COX-2 and iNOS.[4] This suggests that this compound may exert its anti-inflammatory effects by attenuating the activation of these key signaling cascades.

MAPK_Modulation Stress_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response (COX-2, iNOS) Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKK inhibits phosphorylation

Caption: Potential modulation of MAPK signaling pathways by this compound.

Experimental Protocols

To aid in the replication and further investigation of the therapeutic potential of this compound, this section outlines the methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., isolated this compound or extract) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite to quantify the results.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

NO_Assay_Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with this compound (various concentrations) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate NO inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the in vitro nitric oxide production assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats or Swiss albino mice are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Treatment: Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound or extract orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The dose-response relationship is analyzed to determine the efficacy of the test compound.

  • Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory markers such as COX-2, iNOS, and pro-inflammatory cytokines through techniques like Western blotting or ELISA.[4]

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related compounds possess significant therapeutic potential, particularly in the context of inflammatory disorders and neurodegenerative diseases. The anti-inflammatory and antioxidant activities, mediated at least in part through the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for further investigation.

However, a critical gap in the current literature is the lack of extensive studies on isolated and purified this compound compounds. The majority of the quantitative data is derived from plant extracts, which contain a complex mixture of phytochemicals. Future research should prioritize the following:

  • Isolation and Characterization: Isolation and structural elucidation of specific this compound isomers from various plant sources.

  • In-depth Mechanistic Studies: Detailed investigation of the molecular targets of purified jasminosides within the NF-κB and MAPK pathways, as well as other relevant signaling cascades.

  • Comprehensive Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and safety profile of purified jasminosides to assess their drug-like properties.

  • Preclinical Efficacy Studies: Testing the efficacy of purified jasminosides in a wider range of animal models of inflammatory and neurodegenerative diseases.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for the development of novel, effective, and safe natural product-derived drugs.

References

Methodological & Application

Application Notes and Protocols for High-Yield Extraction of Jasminoside from Jasminum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside (B15262863), a secoiridoid glycoside found in various Jasminum species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. The efficient extraction of this compound is a critical step for its further investigation and development as a pharmaceutical agent. This document provides detailed application notes and protocols for the high-yield extraction of this compound from Jasminum species, focusing on modern extraction techniques that offer advantages over conventional methods in terms of efficiency, yield, and reduced environmental impact.

Data Presentation: Comparison of Extraction Methods

While specific quantitative data for this compound yield using advanced extraction techniques is limited in the current literature, the following tables summarize the yields of total extracts, essential oils, and related compounds from Jasminum species and the closely related Gardenia jasminoides (another source of iridoid glycosides). This data provides a comparative basis for selecting an appropriate extraction strategy.

Table 1: Yields of Extracts and Major Components from Jasminum and Gardenia Species using Various Extraction Methods

Plant MaterialExtraction MethodCompound/ExtractYieldReference
Jasminum sambac FlowersMicrowave-Assisted Hydrodistillation (MAHD)Essential Oil0.89% (v/w)[1]
Jasminum sambac FlowersSupercritical Fluid Extraction (SFE)Concrete Oil0.021% (fresh petal weight basis)[2]
Jasminum sambac FlowersSupercritical Fluid Extraction (SFE)Absolute Oil0.012% (fresh petal weight basis)[2]
Jasminum Leaf ExtractMicrowave-Assisted Extraction (MAE)Total Phenolic Content180.05 mg/g[3]
Jasminum Leaf ExtractMicrowave-Assisted Extraction (MAE)Total Flavonoid Content60.5 mg/g[3]
Jasminum Leaf ExtractUltrasound-Assisted Extraction (UAE)Total Phenolic Content210.8 mg/g[3]
Jasminum Leaf ExtractUltrasound-Assisted Extraction (UAE)Total Flavonoid Content90.4 mg/g[3]
Gardenia jasminoides FruitUltrasound-Assisted Extraction (UAE)Geniposide40.31 ± 1.14 mg/g

Experimental Protocols

The following are detailed protocols for modern extraction techniques that can be optimized for high-yield extraction of this compound from Jasminum species.

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, leading to higher extraction efficiency and shorter extraction times.

Materials and Equipment:

  • Dried and powdered Jasminum plant material (leaves or flowers)

  • Solvent (e.g., methanol, ethanol (B145695), or water)

  • Ultrasonic bath or probe sonicator with temperature and power control

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Protocol:

  • Sample Preparation: Weigh 10 g of dried, powdered Jasminum plant material.

  • Solvent Addition: Place the powdered sample in a flask and add the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).

  • Ultrasonication: Submerge the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.

  • Extraction Parameters:

    • Ultrasonic Power: 400 W

    • Frequency: 40 kHz

    • Extraction Temperature: 50°C

    • Extraction Time: 30 minutes

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification and Quantification: The crude extract can be further purified using column chromatography. Quantify the this compound content using a validated HPLC-DAD method.

Microwave-Assisted Extraction (MAE) Protocol

Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to rapid cell disruption and enhanced extraction of target compounds.

Materials and Equipment:

  • Dried and powdered Jasminum plant material

  • Solvent (e.g., 70% ethanol)

  • Microwave extraction system with temperature and power control

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system

Protocol:

  • Sample Preparation: Place 10 g of dried, powdered Jasminum plant material into the microwave extraction vessel.

  • Solvent Addition: Add 200 mL of 70% ethanol to the vessel.

  • Microwave Irradiation:

    • Microwave Power: 500 W

    • Extraction Temperature: 60°C

    • Extraction Time: 15 minutes

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to remove solid plant material.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Analysis: Purify and quantify the this compound in the crude extract using appropriate chromatographic techniques.

Supercritical Fluid Extraction (SFE) Protocol

Supercritical fluid extraction employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled.

Materials and Equipment:

  • Dried, powdered, and preferably deoiled Jasminum plant material

  • Supercritical fluid extractor

  • Supercritical grade CO2

  • Co-solvent (e.g., ethanol)

  • Separation vessel

Protocol:

  • Sample Loading: Load approximately 100 g of the prepared Jasminum material into the extraction vessel.

  • SFE Parameters:

    • Extraction Pressure: 300 bar

    • Extraction Temperature: 60°C

    • CO2 Flow Rate: 2 L/min

    • Co-solvent: 10% ethanol

    • Extraction Time: 2 hours

  • Extraction and Separation: Pump supercritical CO2 and the co-solvent through the extraction vessel. The extract-laden fluid is then depressurized in a separation vessel, causing the CO2 to vaporize and the extract to precipitate.

  • Collection: Collect the crude extract from the separator.

  • Further Processing: The extract can be further fractionated and purified to isolate this compound.

Enzyme-Assisted Extraction (EAE) Protocol

Enzyme-assisted extraction utilizes enzymes to break down the plant cell wall components, facilitating the release of intracellular compounds.

Materials and Equipment:

  • Fresh or dried and powdered Jasminum plant material

  • Enzyme solution (e.g., cellulase (B1617823), pectinase, or a mixture)

  • Buffer solution (to maintain optimal pH for the enzyme)

  • Shaking water bath or incubator

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system

Protocol:

  • Sample Preparation: Suspend 10 g of the Jasminum material in a suitable buffer solution (e.g., citrate (B86180) buffer, pH 4.5) at a 1:15 solid-to-liquid ratio.

  • Enzyme Treatment: Add the enzyme preparation (e.g., cellulase at 100 U/g of plant material).

  • Incubation: Incubate the mixture in a shaking water bath under the following conditions:

    • Temperature: 50°C

    • Incubation Time: 3 hours

    • Agitation: 150 rpm

  • Enzyme Inactivation: After incubation, heat the mixture to 90°C for 10 minutes to inactivate the enzymes.

  • Extraction: Cool the mixture and add an equal volume of ethanol. Macerate for an additional 2 hours.

  • Separation and Concentration: Centrifuge the mixture and filter the supernatant. Concentrate the extract using a rotary evaporator.

  • Purification and Analysis: Purify the this compound from the crude extract and quantify using HPLC.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the extraction and analysis of this compound from Jasminum species is depicted below.

ExtractionWorkflow plant_material Jasminum Species (Leaves/Flowers) preparation Drying & Grinding plant_material->preparation extraction Extraction (UAE / MAE / SFE / EAE) preparation->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Quantification (HPLC) crude_extract->analysis This compound Pure this compound purification->this compound This compound->analysis

General workflow for this compound extraction.
Signaling Pathways Modulated by this compound

This compound is reported to exhibit anti-inflammatory and antioxidant effects. The following diagrams illustrate the key signaling pathways that are likely modulated by this compound to exert these biological activities.

Anti-Inflammatory Signaling Pathways

This compound may exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

AntiInflammatoryPathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikba IκBα ikk->ikba phosphorylates nfkb p65/p50 (NF-κB) nfkb_active Active p65/p50 nfkb->nfkb_active releases nucleus_nfkb Nucleus nfkb_active->nucleus_nfkb translocates pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus_nfkb->pro_inflammatory activates transcription jasminoside_nfkb This compound jasminoside_nfkb->ikk jasminoside_nfkb->nfkb_active inhibits translocation stimuli_mapk Inflammatory Stimuli receptor_mapk Receptor stimuli_mapk->receptor_mapk mapkkk MAPKKK receptor_mapk->mapkkk mapkk MAPKK mapkkk->mapkk p38 p38 MAPK mapkk->p38 erk ERK mapkk->erk ap1 AP-1 p38->ap1 erk->ap1 nucleus_mapk Nucleus ap1->nucleus_mapk translocates pro_inflammatory_mapk Pro-inflammatory Gene Expression nucleus_mapk->pro_inflammatory_mapk jasminoside_mapk This compound jasminoside_mapk->mapkk

Inhibition of NF-κB and MAPK pathways.

Antioxidant Signaling Pathway

The antioxidant effects of this compound may be mediated through the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

AntioxidantPathway cluster_nrf2 Nrf2/ARE Pathway ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 induces conformational change nrf2 Nrf2 nrf2_active Active Nrf2 nrf2->nrf2_active dissociates nucleus_nrf2 Nucleus nrf2_active->nucleus_nrf2 translocates are ARE (Antioxidant Response Element) nucleus_nrf2->are binds to antioxidant_genes Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes activates transcription jasminoside_nrf2 This compound jasminoside_nrf2->nrf2_active promotes dissociation

Activation of the Nrf2 antioxidant pathway.

Conclusion

The protocols and data presented provide a comprehensive guide for the high-yield extraction of this compound from Jasminum species. While further research is needed to quantify this compound yields specifically, the outlined modern extraction techniques offer promising avenues for efficient isolation. The elucidation of the potential signaling pathways involved in the bioactivity of this compound provides a foundation for future pharmacological studies and drug development endeavors.

References

Application Notes and Protocols for Microwave-Assisted Extraction of Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and antioxidant effects. Efficient extraction of these bioactive compounds from plant matrices is a critical step in their study and utilization for pharmaceutical and nutraceutical purposes. Microwave-Assisted Extraction (MAE) has emerged as a powerful and green technology for the rapid and efficient extraction of natural products. This document provides detailed application notes and protocols for the MAE of iridoid glycosides from various plant sources, supported by quantitative data and visual workflows.

The principle of MAE is based on the direct interaction of microwave energy with the solvent and the plant material. The polar molecules within the sample matrix absorb microwave energy, leading to rapid heating, increased internal pressure, and the rupture of plant cell walls. This facilitates the release of target compounds into the solvent, resulting in higher extraction yields in shorter times compared to conventional methods.

Advantages of Microwave-Assisted Extraction for Iridoid Glycosides

  • Increased Efficiency: MAE significantly reduces extraction time, often from hours to minutes.

  • Higher Yields: The targeted heating and cell disruption can lead to a more exhaustive extraction and higher recovery of iridoid glycosides.

  • Reduced Solvent Consumption: The efficiency of the process often allows for the use of smaller volumes of solvents, making it a more environmentally friendly technique.

  • Improved Selectivity: By optimizing parameters such as solvent polarity and temperature, the selectivity for certain compounds can be enhanced.

Experimental Protocols

General Protocol for Microwave-Assisted Extraction of Iridoid Glycosides

This protocol provides a general framework for the MAE of iridoid glycosides. Optimal conditions should be determined for each specific plant material and target compound.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, fruits, seeds) at a controlled temperature (e.g., 40-60 °C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction Procedure:

  • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into a microwave-safe extraction vessel.
  • Add the selected extraction solvent at a predetermined solid-to-liquid ratio. Common solvents for iridoid glycosides include ethanol, methanol (B129727), and water, or their aqueous mixtures.
  • Securely seal the extraction vessel.
  • Place the vessel in the microwave extractor.
  • Set the MAE parameters:
  • Microwave Power (W): Typically ranges from 100 to 800 W.
  • Extraction Time (min): Usually between 5 and 30 minutes.
  • Temperature (°C): Can be controlled in modern systems, often ranging from 50 to 120 °C.
  • Pressure (psi): Monitored for safety.
  • Start the extraction program.

3. Post-Extraction Processing:

  • After the extraction is complete, allow the vessel to cool to room temperature.
  • Filter the extract through an appropriate filter paper (e.g., Whatman No. 1) or centrifuge to separate the solid residue.
  • Wash the residue with a small amount of fresh solvent and combine the filtrates.
  • The collected extract can then be concentrated under reduced pressure (e.g., using a rotary evaporator).
  • The final extract is ready for qualitative and quantitative analysis (e.g., HPLC, UPLC-MS/MS).

Specific Protocol: MAE of Geniposide (B1671433) from Gardenia jasminoides

This protocol is based on optimized conditions for the extraction of geniposide from the fruits of Gardenia jasminoides.

1. Sample Preparation:

  • Dry the fruits of Gardenia jasminoides at 60 °C and grind them into a powder (40 mesh).

2. Extraction Procedure:

  • Weigh 1.0 g of the powdered sample into a microwave extraction vessel.
  • Add 30 mL of water (solid-to-liquid ratio of 1:30 g/mL).
  • Seal the vessel and place it in the microwave extractor.
  • Set the MAE parameters:
  • Temperature: 70 °C
  • Extraction Time: 30 minutes
  • Initiate the extraction.

3. Post-Extraction Processing:

  • Follow the general post-extraction processing steps outlined above.
  • Quantify the geniposide content using a validated HPLC method.

Specific Protocol: MAE of Loganin (B1675030) from Cornus officinalis

This protocol is adapted for the extraction of loganin from the fruits of Cornus officinalis.

1. Sample Preparation:

  • Dry the fruits of Cornus officinalis and grind them into a coarse powder.

2. Extraction Procedure:

  • Weigh an appropriate amount of the powdered sample.
  • Add an 80% methanol solution with a material-to-liquid ratio of 1:5 to 1:25.
  • Set the MAE parameters:
  • Microwave Power: 300-700 W
  • Extraction Time: 3-15 minutes
  • It has been noted that combining ultrasonic power (120-600W) can enhance the extraction of cornel iridoid glycoside.[1]

3. Post-Extraction Processing:

  • Follow the general post-extraction processing steps.
  • Analyze the loganin content using HPLC or UPLC.

Data Presentation

The following tables summarize quantitative data from various studies on the microwave-assisted extraction of iridoid glycosides.

Table 1: Optimized MAE Parameters for Iridoid Glycoside Extraction from Various Plants

Plant SpeciesTarget Compound(s)SolventSolid-to-Liquid RatioMicrowave Power (W)Temperature (°C)Time (min)Reference
Eucommia ulmoides Oliver seed mealFlavonoids (often co-extracted with iridoids)77% Ethanol1:54 (g/mL)-6930[2]
Radix RehmanniaeAjugol, Catalpol60% Methanol-Water----[3]
Patrinia scabra BungeTotal Iridoid Glycosides50% Ethanol1:18 (g/mL)6006045[4]
Eucommia ulmoides leavesFlavonoids41% Ethanol-178-26[5]
Cornus officinalisCornel Iridoid Glycoside80% Methanol1:5 - 1:25 (g/mL)300-700-3-15[1]

Table 2: Comparison of MAE with Other Extraction Methods for Iridoid Glycosides

Plant SpeciesTarget CompoundMAE YieldOther MethodOther Method YieldReference
Eucommia ulmoides leafPolysaccharides (co-extracted with iridoids)12.31%Heat-Reflux Extraction5.62%[6]
Gardenia jasminoidesGeniposide-Ultrasound-Assisted Extraction4.1%[7]
Gardenia jasminoidesGeniposide-Solvent Extraction (51.3% ethanol)10.9%[7]
General ComparisonFlavonoidsHigher than UAE and HREUltrasound-Assisted Extraction (UAE), Heat-Reflux Extraction (HRE)Lower than MAE[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material (e.g., leaves, fruits) drying Drying (40-60°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding weighing Weighing of Sample grinding->weighing add_solvent Addition of Solvent weighing->add_solvent mae_step Microwave Extraction (Power, Time, Temp.) add_solvent->mae_step cooling Cooling to Room Temp. mae_step->cooling filtration Filtration / Centrifugation cooling->filtration concentration Concentration (Rotary Evaporator) filtration->concentration final_extract Crude Iridoid Glycoside Extract concentration->final_extract analysis Qualitative & Quantitative Analysis (HPLC, UPLC-MS/MS) final_extract->analysis

Caption: Workflow for Microwave-Assisted Extraction of Iridoid Glycosides.

Signaling Pathway

Many iridoid glycosides exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A common pathway involved is the nuclear factor-kappa B (NF-κB) signaling pathway.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor ikb_kinase IκB Kinase (IKK) receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb_complex NF-κB (p65/p50) ikb_kinase->nfkb_complex releases ikb->nfkb_complex sequesters in cytoplasm nfkb_complex_active Active NF-κB (p65/p50) nfkb_complex->nfkb_complex_active activation nucleus Nucleus nfkb_complex_active->nucleus translocation gene_transcription Gene Transcription nucleus->gene_transcription inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) gene_transcription->inflammatory_mediators iridoid_glycosides Iridoid Glycosides (e.g., Geniposide, Loganin) iridoid_glycosides->ikb_kinase inhibition iridoid_glycosides->nfkb_complex_active inhibition of translocation

References

Application Notes and Protocols for the Purification of Jasminoside by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside (B15262863), a secoiridoid glycoside found in various species of the Jasminum genus, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a natural product, its isolation and purification are critical preliminary steps for comprehensive pharmacological evaluation, structural elucidation, and subsequent drug development endeavors. This document provides a detailed protocol for the purification of this compound from plant material using a multi-step column chromatography strategy, designed to yield a high-purity compound suitable for research and preclinical studies.

The purification workflow is a sequential process involving initial extraction, followed by successive chromatographic separations. This multi-step approach leverages the differing chemical and physical properties of the compounds present in the crude extract to achieve a high degree of separation. The primary techniques employed are silica (B1680970) gel chromatography for preliminary fractionation based on polarity, followed by size-exclusion chromatography with Sephadex LH-20 to separate compounds based on molecular size. A final polishing step using preparative High-Performance Liquid Chromatography (HPLC) may be employed to achieve the desired high purity.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Plant Material

This protocol outlines the initial extraction of this compound and other glycosides from the plant source, typically the leaves or flowers of Jasminum officinale or other related species.

  • Plant Material Preparation:

    • Air-dry the collected plant material (e.g., leaves of Jasminum grandiflorum) at room temperature in a well-ventilated area, shielded from direct sunlight.

    • Once thoroughly dried, pulverize the material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 80% aqueous methanol (B129727) (1:10 w/v) at room temperature for 24 hours with occasional agitation.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanolic extract in distilled water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) in a separatory funnel. This step removes non-polar and medium-polarity compounds.

    • Collect the remaining aqueous layer, which is enriched with polar glycosides, including this compound.

    • Concentrate the aqueous fraction to dryness to yield the crude glycosidic fraction.

Protocol 2: Preliminary Fractionation using Silica Gel Column Chromatography

This step aims to separate the crude glycosidic fraction into several sub-fractions based on the polarity of the constituent compounds.

  • Column Preparation:

    • Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., 100% chloroform).

    • Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry, ensuring a uniform and compact bed.

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude glycosidic fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

    • Carefully load the powdered sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. A typical gradient might be:

      • Chloroform (100%)

      • Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, 70:30, 50:50 v/v)

      • Methanol (100%)

    • Collect fractions of a consistent volume (e.g., 100 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate (silica gel 60 F254).

    • Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 85:15 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

    • Pool the fractions containing the target compound (this compound) based on their TLC profiles.

Protocol 3: Size-Exclusion Chromatography on Sephadex LH-20

This protocol is used to further purify the this compound-containing fractions by separating molecules based on their size.

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in methanol for several hours.

    • Pack a column with the swollen Sephadex LH-20 and equilibrate with methanol.

  • Sample Application and Elution:

    • Concentrate the pooled fractions from the silica gel column.

    • Dissolve the residue in a minimal volume of methanol and apply it to the top of the Sephadex LH-20 column.

    • Elute the column with methanol at a constant flow rate.

    • Collect fractions and monitor using TLC as described in the previous protocol.

  • Pooling of Fractions:

    • Combine the fractions that show a high concentration of the target compound and a reduced number of impurities.

Protocol 4: Final Purification by Preparative HPLC

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended.

  • System and Column:

    • Utilize a preparative HPLC system equipped with a UV detector.

    • Use a reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase and Gradient:

    • Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).

    • Develop a suitable gradient elution method. A typical gradient could be:

      • 0-5 min: 20% B

      • 5-35 min: 20-60% B

      • 35-40 min: 60-100% B

      • 40-45 min: 100% B

    • The optimal gradient should be determined empirically based on analytical HPLC runs.

  • Purification Run:

    • Dissolve the semi-purified this compound fraction in the initial mobile phase composition.

    • Inject the sample onto the preparative column.

    • Collect the peak corresponding to this compound based on the retention time determined from analytical runs.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity of the final product using analytical HPLC and its identity through spectroscopic methods (e.g., NMR, MS).

Data Presentation

The following table summarizes the representative quantitative data that could be expected from the purification of this compound from 1 kg of dried plant material.

Purification StepSample Loaded (g)Key FractionsYield (mg)Purity (%)
Crude Methanolic Extract1000 (dried plant material)-120,000~1-2
Crude Glycosidic Fraction120Aqueous Layer45,000~5-10
Silica Gel Chromatography45Chloroform:Methanol (80:20)5,000~40-50
Sephadex LH-20 Chromatography5Methanol Eluate1,500~70-80
Preparative HPLC1.5Peak at target RT850>98

Visualizations

experimental_workflow plant_material Dried Plant Material (Jasminum sp.) extraction Methanol Extraction & Partitioning plant_material->extraction crude_extract Crude Glycosidic Fraction extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel semi_pure Semi-Purified this compound Fraction silica_gel->semi_pure sephadex Sephadex LH-20 Chromatography semi_pure->sephadex hplc_ready Further Purified Fraction sephadex->hplc_ready prep_hplc Preparative HPLC hplc_ready->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Experimental workflow for the purification of this compound.

logical_relationship start Crude Plant Extract step1 Polarity-Based Fractionation (Silica Gel) start->step1 Increasing Purity step2 Size-Based Separation (Sephadex LH-20) step1->step2 Increasing Purity step3 High-Resolution Purification (Preparative HPLC) step2->step3 Increasing Purity end Pure This compound step3->end Final Product

Caption: Logical progression of this compound purification.

Application Note: Solid-Phase Extraction for the Cleanup of Jasminoside

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two robust solid-phase extraction (SPE) methods for the efficient cleanup and purification of Jasminoside from crude plant extracts. This compound, a secoiridoid glycoside with significant biological activities, requires effective purification to enable accurate downstream analysis and development. The protocols herein describe the use of both reversed-phase (C18) and macroporous resin-based SPE, providing researchers with versatile options depending on their specific sample matrix and purity requirements. This document provides detailed experimental protocols, expected performance data, and visual workflows to guide researchers in achieving high-purity this compound fractions.

Introduction

This compound is a secoiridoid glycoside found in various species of the Jasminum genus. Its potential therapeutic properties have garnered interest in the fields of pharmacology and drug development. However, the presence of complex matrices in crude plant extracts, including pigments, lipids, and other secondary metabolites, necessitates a selective and efficient cleanup step. Solid-phase extraction (SPE) is a widely adopted technique for the purification of natural products due to its simplicity, speed, and reduced solvent consumption compared to traditional liquid-liquid extraction.[1][2] This note presents two optimized SPE protocols for the cleanup of this compound, one utilizing a C18 sorbent and the other a macroporous adsorbent resin.

Chemical Structure of this compound

jasminoside_structure cluster_this compound This compound img img

Caption: Chemical structure of this compound.

Solid-Phase Extraction (SPE) Workflow

The general workflow for solid-phase extraction involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest.

spe_workflow Condition 1. Conditioning (Equilibrate SPE Sorbent) Load 2. Sample Loading (Apply Crude Extract) Condition->Load Wash 3. Washing (Remove Impurities) Load->Wash Elute 4. Elution (Collect this compound) Wash->Elute

Caption: General workflow for solid-phase extraction.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is suitable for the cleanup of this compound from aqueous or polar organic extracts. The C18 stationary phase retains nonpolar to moderately polar compounds, allowing for the separation of this compound from highly polar impurities.

Materials and Equipment
  • SPE Cartridges: C18, 500 mg bed weight

  • SPE Vacuum Manifold

  • Crude this compound extract (dissolved in 10% methanol (B129727) in water)

  • Solvents: Methanol (HPLC grade), Deionized Water

  • Collection tubes

Experimental Protocol
  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load 2 mL of the crude this compound extract (pre-dissolved in 10% methanol) onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities such as sugars and salts.

    • Follow with a wash of 5 mL of 20% methanol in water to remove more retained polar impurities.

  • Elution:

    • Elute the purified this compound from the cartridge using 5 mL of 70% methanol in water. Collect the eluate in a clean collection tube.

Protocol 2: Macroporous Resin SPE

Macroporous resins offer high surface area and can be selected based on their polarity to optimize the adsorption and desorption of the target analyte. Non-ionic macroporous resins are particularly effective for the purification of glycosides from plant extracts.[3][4] This protocol utilizes a D101-type macroporous resin.

Materials and Equipment
  • SPE Cartridges: D101 Macroporous Resin, 1 g bed weight

  • SPE Vacuum Manifold

  • Crude this compound extract (aqueous)

  • Solvents: Ethanol (B145695) (HPLC grade), Deionized Water

  • Collection tubes

Experimental Protocol
  • Conditioning:

    • Pre-wash the D101 resin cartridge with 10 mL of ethanol to remove any residual monomers and porogenic agents.

    • Equilibrate the resin by passing 15 mL of deionized water through the cartridge until the eluate is neutral.

  • Sample Loading:

    • Load 10 mL of the aqueous crude this compound extract onto the cartridge at a flow rate of 2-3 mL/min.

  • Washing:

    • Wash the cartridge with 20 mL of deionized water to remove salts, sugars, and other highly polar impurities.

  • Elution:

    • Elute the this compound fraction using a stepwise gradient of ethanol in water:

      • Fraction 1: 15 mL of 30% ethanol (elutes more polar glycosides)

      • Fraction 2 (this compound-rich): 15 mL of 50% ethanol

      • Fraction 3: 15 mL of 70% ethanol (elutes less polar compounds)

    • Collect each fraction separately for analysis.

Quantitative Data Summary

The following table summarizes the expected performance of the two SPE methods for this compound cleanup. These values are based on typical results obtained for structurally similar iridoid glycosides and may vary depending on the complexity of the initial plant extract.

ParameterSPE Method 1: C18SPE Method 2: Macroporous Resin (D101)
Sample Loading Capacity 1-5 mg this compound per 500 mg sorbent5-10 mg this compound per 1 g sorbent
Purity of Eluted Fraction > 85%> 90%
Recovery Rate 80-90%85-95%
Primary Impurities Removed Sugars, Salts, Highly Polar CompoundsPigments, Lipids, Less Polar Compounds

Logical Relationship for Method Selection

The choice between the C18 and macroporous resin protocols depends on the nature of the crude extract and the desired purity of the final product.

method_selection Start Crude this compound Extract Aqueous Aqueous Extract Start->Aqueous Organic Polar Organic Extract Start->Organic HighPurity High Purity Required? Aqueous->HighPurity C18 Protocol 1: C18 SPE Organic->C18 HighPurity->C18 No Macro Protocol 2: Macroporous Resin SPE HighPurity->Macro Yes

Caption: Decision tree for selecting the appropriate SPE protocol.

Conclusion

The solid-phase extraction methods presented in this application note provide effective and reproducible strategies for the cleanup of this compound from complex plant-derived matrices. The C18 protocol is well-suited for general purification from polar extracts, while the macroporous resin method offers higher capacity and can yield a purer final product. Researchers can select the most appropriate protocol based on their specific experimental needs, leading to improved analytical results and facilitating further research into the biological activities of this compound.

References

Application Note: Quantification of Jasminoside using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasminoside is a secoiridoid glycoside found in various species of the genus Jasminum. These compounds are of significant interest to researchers in the fields of phytochemistry and drug development due to their potential biological activities. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of this compound in plant extracts and other matrices. The method is suitable for quality control, stability studies, and pharmacokinetic analysis.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with a formic acid modifier to improve peak shape and resolution) is employed. The quantification is achieved by monitoring the UV absorbance at the wavelength of maximum absorption for this compound and comparing the peak area to that of a certified reference standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • Methanol (B129727) (HPLC grade, for sample extraction)

  • Plant material (e.g., dried leaves of Jasminum sp.)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (v/v)

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 90 10
    20.0 60 40
    25.0 40 60
    30.0 90 10

    | 35.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 238 nm

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics expected for this type of method.

ParameterSpecification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD%)
- Intra-day≤ 2.0%
- Inter-day≤ 2.0%
Specificity No interfering peaks at the retention time of this compound.
Robustness The method should be robust to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis s1 Grind Plant Material s2 Ultrasonic Extraction (Methanol) s1->s2 s3 Filter Extract (0.45 µm) s2->s3 h1 Inject Sample/Standard (10 µL) s3->h1 Sample st1 Prepare Stock Solution (1000 µg/mL) st2 Serial Dilution for Calibration Curve st1->st2 st2->h1 Standards h2 C18 Column Separation (Gradient Elution) h1->h2 h3 UV Detection (238 nm) h2->h3 d1 Peak Integration h3->d1 d3 Quantify this compound d1->d3 d2 Construct Calibration Curve d2->d3

Caption: Workflow for the quantification of this compound.

Logical Relationship of Method Validation

validation_pathway method HPLC-UV Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Key parameters for HPLC method validation.

Application Note: Sensitive Quantification of Jasminoside in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Jasminoside in plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a C18 stationary phase for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other applications requiring the precise measurement of this compound in a biological matrix.

Introduction

This compound is an iridoid glycoside found in the fruits of Gardenia jasminoides. It has garnered research interest for its potential pharmacological activities. To investigate its pharmacokinetic properties, a reliable and sensitive bioanalytical method for its quantification in plasma is essential. LC-MS/MS offers the requisite sensitivity and selectivity for determining the concentrations of analytes in complex biological matrices. This document provides a detailed protocol for the determination of this compound in plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Geniposide or another structurally similar compound)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol (B129727)

  • LC-MS grade formic acid

  • Ultrapure water

  • Control plasma (e.g., rat, human)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Standard Solutions

Stock solutions of this compound and the Internal Standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards were prepared by spiking control plasma with the working standard solutions to achieve a concentration range of 1-1000 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
2.0
2.5
2.6
4.0

Mass Spectrometry Parameters:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.350°C
MRM Transitions Compound
This compound
IS

Note: The specific MRM transitions for this compound and the IS need to be optimized by direct infusion of the standard solutions into the mass spectrometer.

Method Validation (Exemplary Data)

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical performance characteristics for such an assay.

Validation ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 85%
Matrix Effect85-115%
StabilityStable under tested conditions

Data Presentation

Quantitative Data Summary
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% Bias)Precision (%RSD)
This compound1 - 10001-5.2 to 8.5< 10.3

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (50 µL) precip Protein Precipitation (150 µL Acetonitrile + IS) plasma->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Quantification lcms->data

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in pharmacokinetic and other related studies. The method should be fully validated in the laboratory before application to routine analysis.

Application Note: GC-MS Analysis of Jasminoside Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasminoside (B15262863), an iridoid glycoside found in several plant species including Gardenia jasminoides, is of significant interest to researchers for its potential pharmacological activities. Analysis of its aglycone, the non-sugar component, is crucial for understanding its metabolism, bioavailability, and structure-activity relationships. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of iridoid aglycones, direct GC-MS analysis is not feasible.

This application note provides a detailed protocol for the analysis of this compound aglycone using GC-MS, involving a two-step process: hydrolysis of the glycosidic bond to yield the aglycone, followed by chemical derivatization to increase its volatility.

Chemical Structures and Reactions

The analysis of this compound aglycone by GC-MS first requires the hydrolysis of the parent glycoside, this compound, to cleave the sugar moiety. The resulting aglycone possesses polar functional groups (hydroxyl and carboxylic acid groups) that necessitate derivatization, typically through silylation, to render it sufficiently volatile for GC-MS analysis.

Hydrolysis of this compound

The glycosidic bond in this compound can be cleaved through either acidic or enzymatic hydrolysis. Enzymatic hydrolysis using β-glucosidase is often preferred due to its high specificity, which can lead to a cleaner product with fewer side reactions.[1][2][3]

Figure 1: Hydrolysis of this compound

Figure 1: Hydrolysis of this compound to its Aglycone This compound This compound Aglycone This compound Aglycone This compound->Aglycone Hydrolysis Glucose Glucose This compound->Glucose Enzyme β-glucosidase or Acid (H+) Enzyme->this compound

Caption: Enzymatic or acidic hydrolysis of this compound yields the aglycone and a glucose molecule.

Derivatization of this compound Aglycone

The hydroxyl and carboxyl groups of the this compound aglycone are derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This process replaces the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte.[4][5][6]

Figure 2: Silylation of this compound Aglycone

Figure 2: Derivatization of this compound Aglycone for GC-MS Analysis Aglycone This compound Aglycone (with -OH and -COOH groups) Derivatized_Aglycone TMS-Derivatized this compound Aglycone (Volatile) Aglycone->Derivatized_Aglycone Silylation Reagent BSTFA + TMCS Reagent->Aglycone

Caption: Silylation of the aglycone with BSTFA/TMCS renders it suitable for GC-MS.

Experimental Protocols

Sample Preparation: Hydrolysis of this compound

This protocol is adapted from general methods for the enzymatic hydrolysis of iridoid glycosides.[7][8]

Materials:

  • This compound standard or plant extract containing this compound

  • β-glucosidase from almonds

  • Phosphate (B84403) buffer (pH 5.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Water bath or incubator

Procedure:

  • Dissolve a known amount of this compound or plant extract in phosphate buffer (pH 5.0).

  • Add β-glucosidase to the solution (e.g., 100 units per mg of glycoside).

  • Incubate the mixture at 37°C for 24 hours with gentle agitation.

  • After incubation, stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex the mixture vigorously for 1 minute to extract the aglycone into the organic phase.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the upper ethyl acetate layer containing the this compound aglycone.

  • Repeat the extraction of the aqueous layer with ethyl acetate twice more to ensure complete recovery of the aglycone.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to obtain the dried this compound aglycone.

Derivatization Protocol

This silylation protocol is a standard method for the derivatization of polar metabolites for GC-MS analysis.[6][9]

Materials:

  • Dried this compound aglycone

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried this compound aglycone in a GC vial, add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following GC-MS parameters are suggested and may require optimization based on the specific instrument and column used. The parameters are based on typical methods for the analysis of silylated natural products.[10][11]

Table 1: Suggested GC-MS Parameters

ParameterValue
Gas Chromatograph
Column5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless (with a splitless time of 1 min)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100°C, hold for 2 min; ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-650
Solvent Delay5 min

Data Presentation and Interpretation

Expected Mass of this compound Aglycone and its TMS Derivative

The molecular formula of this compound is C₂₆H₃₀O₁₃, with a molecular weight of 550.5 g/mol .[12] The sugar moiety is glucose (C₆H₁₂O₆), which is lost during hydrolysis. The hydrolysis reaction involves the addition of one molecule of water (H₂O).

  • Mass of this compound Aglycone:

    • Mass of this compound - Mass of Glucose + Mass of Water

    • 550.5 - 180.16 + 18.02 = 388.36 g/mol

    • The molecular formula of the aglycone is C₁₉H₂₀O₈.

  • Mass of TMS-Derivatized this compound Aglycone:

    • The this compound aglycone has multiple hydroxyl (-OH) and a carboxyl (-COOH) group, all of which are reactive towards silylation. Assuming the structure of the aglycone contains 4 hydroxyl groups and 1 carboxyl group, 5 TMS groups will be added.

    • Each TMS group (-Si(CH₃)₃) replaces a hydrogen atom, resulting in a mass increase of 72.09 Da (Mass of Si(CH₃)₃ - Mass of H).

    • Expected Mass = 388.36 + (5 * 72.09) = 748.81 g/mol

Predicted Mass Spectral Data

The mass spectrum of the TMS-derivatized this compound aglycone is expected to show a molecular ion peak ([M]⁺) at m/z 748. The fragmentation pattern will likely involve losses of methyl groups (CH₃, 15 Da) and trimethylsilyl groups (Si(CH₃)₃, 73 Da), as well as characteristic fragments from the iridoid backbone.[4]

Table 2: Predicted Key Mass Fragments for TMS-Derivatized this compound Aglycone

m/zInterpretation
748[M]⁺ (Molecular Ion)
733[M - CH₃]⁺
675[M - Si(CH₃)₃]⁺
658[M - TMSO]⁺
361Characteristic fragment of silylated iridoids[4]
217Characteristic fragment of silylated sugar-like structures[4]
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺
73[Si(CH₃)₃]⁺ (Base Peak)

Note: The fragmentation pattern is predictive and should be confirmed with authentic standards.

Workflow Diagram

Figure 3: Overall Workflow for GC-MS Analysis of this compound Aglycone

Figure 3: Workflow from Sample to Data Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Jasminoside_Sample This compound Sample (Standard or Extract) Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Jasminoside_Sample->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA + TMCS, 70°C) Drying->Derivatization GC_MS GC-MS Injection Derivatization->GC_MS Data_Acquisition Data Acquisition (Scan Mode) GC_MS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: A comprehensive workflow for the analysis of this compound aglycone.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound aglycone. The detailed protocols for hydrolysis and derivatization, along with the suggested GC-MS parameters and expected data, offer a solid starting point for researchers. Successful implementation of this method will enable the accurate identification and quantification of this compound aglycone, facilitating further research into its pharmacological properties and metabolic fate. It is recommended to use an internal standard for accurate quantification and to confirm the identity of the aglycone peak by analyzing a derivatized authentic standard if available.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Jasminoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[1] However, chronic or dysregulated inflammation contributes to a variety of diseases. Macrophages play a central role in mediating inflammatory responses by producing pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Jasminoside, a bioactive compound found in species of the Jasminum genus, is of interest for its potential therapeutic properties.[3] Plants from this genus have been traditionally used to reduce inflammation and are known to contain various bioactive compounds, including iridoid glucosides, flavonoids, and terpenoids that modulate pro-inflammatory mediators.[4][5]

These application notes provide a comprehensive guide to utilizing common cell-based assays to investigate and quantify the anti-inflammatory effects of this compound. The protocols focus on an in vitro model using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Key Cell-Based Assays: Principles and Applications

Evaluating the anti-inflammatory potential of a compound like this compound involves a multi-assay approach to understand its efficacy and mechanism of action.

  • Cell Viability Assay (MTT Assay): Before assessing anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay is a colorimetric test that measures cellular metabolic activity, which serves as an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is a direct effect of the compound's bioactivity and not a result of cytotoxicity.

  • Nitric Oxide (NO) Production Assay (Griess Reaction): During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in NO production.[6] Overproduction of NO is a hallmark of chronic inflammation.[6] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[7][8] A reduction in nitrite levels in the presence of this compound indicates inhibition of the NO pathway.[8]

  • Pro-inflammatory Cytokine Quantification (ELISA): Pro-inflammatory cytokines such as TNF-α and IL-6 are key mediators of the inflammatory cascade.[9] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the concentration of these cytokines in the cell culture medium.[10][11] Inhibition of TNF-α and IL-6 secretion from LPS-stimulated macrophages is a strong indicator of a compound's anti-inflammatory activity.[12]

  • Signaling Pathway Analysis (Western Blot): To elucidate the molecular mechanism of action, Western blotting can be used to analyze key protein expression and activation within inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response.[13][14] Upon LPS stimulation, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15] Similarly, MAPKs (p38, ERK, JNK) are phosphorylated and activated.[14] By measuring the levels of phosphorylated and total proteins (e.g., p-p65, p-IκBα, p-p38), it is possible to determine if this compound exerts its effects by inhibiting these key signaling cascades.[16]

Data Presentation: Illustrative Effects of this compound

The following tables summarize hypothetical quantitative data for this compound's anti-inflammatory effects based on the assays described. These values are for illustrative purposes to demonstrate how results can be presented and are modeled on typical outcomes for natural anti-inflammatory compounds.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

This compound Conc. (µM) Cell Viability (%) vs. Control
0 (Control) 100 ± 4.5
1 99.1 ± 5.2
5 98.5 ± 4.8
10 97.3 ± 3.9
25 95.8 ± 4.1

| 50 | 94.2 ± 5.5 |

Table 2: Inhibitory Effect of this compound on LPS-Induced NO Production | Treatment | Nitrite Conc. (µM) | % Inhibition of NO | IC₅₀ (µM) | | :--- | :--- | :--- | :--- | | Control (untreated) | 2.1 ± 0.3 | - | \multirow{6}{*}{9.8} | | LPS (1 µg/mL) only | 35.4 ± 2.8 | 0 | | LPS + this compound (1 µM) | 31.2 ± 2.5 | 12.6 | | LPS + this compound (5 µM) | 22.5 ± 1.9 | 36.4 | | LPS + this compound (10 µM) | 17.1 ± 1.5 | 51.7 | | LPS + this compound (25 µM) | 8.9 ± 0.9 | 74.9 |

Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

Treatment TNF-α (pg/mL) % Inhibition IL-6 (pg/mL) % Inhibition
Control < 15 - < 10 -
LPS (1 µg/mL) only 2850 ± 210 0 1980 ± 155 0
LPS + this compound (10 µM) 1311 ± 145 54.0 950 ± 98 52.0

| LPS + this compound (25 µM) | 627 ± 88 | 78.0 | 415 ± 55 | 79.0 |

Table 4: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation

Treatment p-IκBα / IκBα Ratio p-p65 / p65 Ratio p-p38 / p38 Ratio
Control 0.15 ± 0.03 0.21 ± 0.04 0.18 ± 0.03
LPS (1 µg/mL) only 0.95 ± 0.08 0.89 ± 0.07 0.91 ± 0.06

| LPS + this compound (25 µM) | 0.35 ± 0.05 | 0.41 ± 0.06 | 0.45 ± 0.05 |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80% confluency.

  • Experimental Plating: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO/cytokine assays, 15-60 minutes for pathway analysis).

    • Include appropriate controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells treated with vehicle (DMSO).

G cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells into Plates (96, 24, or 6-well) Culture->Seed Incubate Incubate Overnight (Allow Adherence) Seed->Incubate PreTreat Pre-treat with this compound (1-2 hours) Incubate->PreTreat Stimulate Stimulate with LPS (1 µg/mL) PreTreat->Stimulate Incubate_Post Incubate (15 min to 24 hr) Stimulate->Incubate_Post Harvest Harvest Supernatant or Cell Lysate Incubate_Post->Harvest Assay4 MTT Assay (Viability) Assay1 Griess Assay (NO) Harvest->Assay1 Assay2 ELISA (TNF-α, IL-6) Harvest->Assay2 Assay3 Western Blot (NF-κB, MAPK) Harvest->Assay3

Caption: Experimental workflow for evaluating this compound.

Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)
  • Sample Collection: After the 24-hour incubation period, carefully collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions that are typically mixed just before use: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction:

    • In a new 96-well plate, add 100 µL of supernatant.

    • Add 100 µL of freshly mixed Griess reagent (1:1 ratio of Solution A and B) to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
  • Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant. Centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kit being used. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP).

    • Wash the plate and add the substrate solution to develop color.

    • Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
  • Cell Lysis: After a short incubation with LPS (e.g., 15-30 min for IκBα/MAPK phosphorylation, 60 min for p65), wash the cells in 6-well plates with ice-cold PBS.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels to determine the extent of activation.

Signaling Pathway Visualizations

NFkB_Pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_p65_p50->p_IkBa Degradation Proteasomal Degradation p_IkBa->Degradation p65_p50 p65/p50 (Active) Degradation->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines TNF-α, IL-6, iNOS Transcription->Cytokines Leads to This compound This compound This compound->IKK Inhibits

Caption: NF-κB pathway activation and inhibition by this compound.

MAPK_Pathway MAPK Signaling Pathway cluster_mapks MAP Kinase Cascades LPS LPS TLR4 TLR4 Receptor LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases Activates MKK3_6 MKK3/6 UpstreamKinases->MKK3_6 Phosphorylates MKK4_7 MKK4/7 UpstreamKinases->MKK4_7 Phosphorylates MEK1_2 MEK1/2 UpstreamKinases->MEK1_2 Phosphorylates p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK1/2 MEK1_2->ERK AP1 AP-1 (Transcription Factor) p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Nucleus Nucleus AP1->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines TNF-α, IL-6, COX-2 Transcription->Cytokines Leads to This compound This compound This compound->UpstreamKinases Inhibits

Caption: MAPK pathway activation and inhibition by this compound.

References

In Vivo Experimental Design for Jasminoside Studies in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside (B15262863), an iridoid glycoside found in various plant species including Gardenia jasminoides and Jasminum species, has garnered significant interest for its potential therapeutic properties. Preclinical research suggests that this compound and structurally similar compounds possess anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic activities. This document provides detailed application notes and protocols for the in vivo experimental design of this compound studies in rodent models, aimed at facilitating further research and drug development.

Disclaimer: Direct in vivo experimental data for this compound is limited. The following protocols and data are largely based on studies of geniposide (B1671433), a closely related and well-researched iridoid glycoside also found in Gardenia jasminoides. Researchers should consider this when designing their own studies and interpret the results accordingly.

Pharmacokinetics and Toxicity Profile

Understanding the pharmacokinetic and toxicity profile of a compound is crucial for designing effective in vivo studies.

Pharmacokinetic Parameters

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. The data for the closely related compound, geniposide, reveals a low oral bioavailability in rats.[1][2]

Table 1: Pharmacokinetic Parameters of Geniposide in Rats

ParameterIntravenous (i.v.) Administration (10 mg/kg)Oral (p.o.) Administration (100 mg/kg)Reference
Cmax -~1.5 µg/mL[1]
Tmax -~1 hour[1]
AUC(0→∞) 6.99 ± 1.27 µg·h/mL6.76 ± 1.23 µg·h/mL[1]
Bioavailability -9.67%[1]

Note: Data presented is for geniposide and should be used as a guiding reference for this compound.

Toxicity Data

Acute and sub-chronic toxicity studies are necessary to establish a safe dose range for efficacy studies.

Table 2: Toxicity Profile of Geniposide in Rodents

ParameterValueSpeciesAdministration RouteReference
LD50 1431.1 mg/kgRatOral[3]
NOAEL (90 days) 72.9 mg/kg/dayRatOral[3]
Observed Toxicity Hepatotoxicity at doses ≥ 574 mg/kg (acute)RatOral[3]

Note: NOAEL (No-Observed-Adverse-Effect Level). Data is for geniposide.

Experimental Protocols

The following are detailed protocols for investigating the primary biological activities of this compound in rodent models.

Anti-inflammatory Activity

Model: Lipopolysaccharide (LPS)-induced inflammation in mice or rats.

Objective: To evaluate the ability of this compound to reduce the production of pro-inflammatory cytokines.

Protocol:

  • Animals: Male/Female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Groups (n=8-10 per group):

    • Vehicle Control (Saline or appropriate vehicle)

    • LPS Control (1 mg/kg, intraperitoneally)

    • This compound (e.g., 25, 50, 100 mg/kg, orally) + LPS

    • Positive Control (e.g., Dexamethasone, 1 mg/kg, intraperitoneally) + LPS

  • Procedure:

    • Administer this compound or vehicle orally one hour before LPS injection.

    • Inject LPS (1 mg/kg) intraperitoneally.

    • Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.

    • Euthanize animals and collect tissues (e.g., lung, liver) for histological analysis.

  • Outcome Measures:

    • Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.

    • Perform histological examination of tissues to assess inflammation.

    • Analyze the expression of inflammatory markers (e.g., COX-2, iNOS) in tissues using Western blot or RT-PCR.

Experimental Workflow for Anti-inflammatory Studies

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment & Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatization->grouping dosing Oral Administration (this compound/Vehicle) grouping->dosing lps LPS Injection (1 mg/kg, i.p.) dosing->lps 1 hour sampling Blood & Tissue Collection (2, 6, 24h post-LPS) lps->sampling elisa Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) sampling->elisa histo Histopathology sampling->histo wb Western Blot/RT-PCR (COX-2, iNOS) sampling->wb

Caption: Workflow for LPS-induced inflammation model.

Neuroprotective Effects

Model: Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke in rats.

Objective: To assess the ability of this compound to reduce brain damage and improve neurological function after ischemic injury.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least one week.

  • Groups (n=8-10 per group):

    • Sham-operated Control

    • MCAO + Vehicle

    • MCAO + this compound (e.g., 20, 40, 80 mg/kg, intraperitoneally or orally)

    • MCAO + Positive Control (e.g., Nimodipine)

  • Procedure:

    • Induce MCAO for 90 minutes followed by reperfusion.

    • Administer this compound or vehicle at the time of reperfusion and then daily for the duration of the study (e.g., 3-7 days).

    • Perform neurological deficit scoring at 24, 48, and 72 hours post-MCAO.

  • Outcome Measures:

    • Neurological Deficit Score: Use a 5-point scale to assess motor and sensory function.

    • Infarct Volume: Measure by TTC staining of brain slices.

    • Histology: Assess neuronal damage in the hippocampus and cortex using Nissl staining.

    • Biochemical Assays: Measure markers of oxidative stress (MDA, SOD) and apoptosis (caspase-3 activity) in brain tissue.

Experimental Workflow for Neuroprotection Studies

G cluster_0 Surgical & Treatment Phase cluster_1 Assessment Phase acclimatization Animal Acclimatization (1 week) mcao MCAO Surgery (90 min occlusion) acclimatization->mcao reperfusion Reperfusion mcao->reperfusion treatment This compound/Vehicle Admin. (at reperfusion & daily) reperfusion->treatment neuro_score Neurological Scoring (24, 48, 72h) treatment->neuro_score euthanasia Euthanasia & Brain Collection neuro_score->euthanasia ttc Infarct Volume (TTC) euthanasia->ttc histo Histology (Nissl) euthanasia->histo biochem Biochemical Assays (MDA, SOD, Caspase-3) euthanasia->biochem

Caption: Workflow for MCAO model of ischemic stroke.

Anti-diabetic Activity

Model: High-fat diet (HFD) and low-dose streptozotocin (B1681764) (STZ)-induced type 2 diabetes in rats.

Objective: To determine the effect of this compound on blood glucose levels, insulin (B600854) resistance, and pancreatic β-cell function.

Protocol:

  • Animals: Male Sprague-Dawley rats (6 weeks old).

  • Induction of Diabetes:

    • Feed rats a high-fat diet (45-60% kcal from fat) for 4 weeks.

    • Administer a single low dose of STZ (30-40 mg/kg, intraperitoneally).

    • Confirm diabetes by measuring fasting blood glucose (>11.1 mmol/L or 200 mg/dL) one week after STZ injection.

  • Groups (n=8-10 per group):

    • Normal Control (Normal diet)

    • Diabetic Control (HFD/STZ + Vehicle)

    • Diabetic + this compound (e.g., 50, 100 mg/kg, orally, daily for 4-8 weeks)

    • Diabetic + Positive Control (e.g., Metformin (B114582), 200 mg/kg, orally)

  • Procedure:

    • Administer this compound, vehicle, or metformin daily for the study duration.

    • Monitor body weight and food/water intake weekly.

    • Measure fasting blood glucose weekly.

  • Outcome Measures:

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study.

    • Serum Insulin Levels: Measure by ELISA.

    • HOMA-IR: Calculate to assess insulin resistance.

    • Lipid Profile: Measure serum triglycerides, total cholesterol, LDL-C, and HDL-C.

    • Histopathology of Pancreas: Assess islet morphology and β-cell mass.

Experimental Workflow for Anti-diabetic Studies

G cluster_0 Diabetes Induction Phase cluster_1 Treatment Phase cluster_2 Final Assessment Phase hfd High-Fat Diet (4 weeks) stz Low-Dose STZ Injection (30-40 mg/kg, i.p.) hfd->stz confirm Confirm Diabetes (Fasting Blood Glucose) stz->confirm grouping Grouping confirm->grouping treatment Daily Oral Administration (this compound/Vehicle/Metformin) (4-8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Glucose) treatment->monitoring ogtt Oral Glucose Tolerance Test monitoring->ogtt collection Blood & Pancreas Collection ogtt->collection analysis Biochemical & Histological Analysis collection->analysis

Caption: Workflow for HFD/STZ-induced diabetes model.

Signaling Pathways

This compound and related iridoid glycosides are thought to exert their effects by modulating key signaling pathways involved in inflammation, cell survival, and metabolism.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates Transcription Cytokines Inflammatory Cytokines Genes->Cytokines This compound This compound This compound->IKK Inhibits G Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK p38 JNK ERK MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Apoptosis, Survival) TranscriptionFactors->CellularResponse This compound This compound This compound->MAPKK Modulates

References

Troubleshooting & Optimization

Overcoming low extraction yield of Jasminoside from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the low extraction yield of Jasminoside from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound extraction?

This compound is an iridoid glycoside that can be isolated from various plant species. The most commonly cited sources include plants from the Jasminum and Gardenia genera. Several species of Jasminum, such as Jasminum lanceolarium, and fruits of Gardenia jasminoides are known to contain this compound and its derivatives[1][2][3].

Q2: Which solvents are most effective for extracting this compound?

This compound, being a glycoside, is soluble in polar solvents. Methanol (B129727) and ethanol (B145695) are commonly used for the extraction of iridoid glycosides from plant materials[4][5]. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted impurities. For instance, a study on Gardenia jasminoides extracts showed that methanol extraction yielded a higher content of total phenols and flavonoids compared to water extraction[4]. The optimal ethanol concentration for extracting similar compounds from Gardenia jasminoides has been reported to be around 51.3% to 65.10%[6][7].

Q3: How do temperature and extraction time affect this compound yield?

Temperature and extraction time are critical parameters that influence the extraction efficiency. Generally, increasing the temperature can enhance the solubility of this compound and the diffusion rate of the solvent into the plant matrix, thus improving the extraction yield. However, excessively high temperatures may lead to the degradation of thermolabile compounds. An optimal extraction temperature for similar compounds from Gardenia jasminoides has been identified as around 60-70°C[6][7]. The extraction time should be sufficient to allow for maximum recovery of the target compound, with studies on related compounds suggesting an optimal time of approximately 30-60 minutes[6][7].

Q4: What is the impact of the liquid-to-solid ratio on extraction efficiency?

The liquid-to-solid ratio, which is the ratio of the volume of solvent to the mass of the plant material, plays a crucial role in the extraction process. A higher ratio facilitates better solvent access to the plant material, leading to improved extraction. However, an excessively high ratio can lead to unnecessary solvent consumption and may require more energy for solvent removal post-extraction. For compounds from Gardenia jasminoides, a liquid-to-solid ratio of 10:1 (mL/g) has been reported as optimal[6].

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low Extraction Yield Inappropriate Solvent Choice - Ensure the use of a polar solvent like methanol or ethanol. - Optimize the ethanol concentration; a range of 50-70% is often effective for similar iridoid glycosides[7].
Suboptimal Extraction Parameters - Temperature: Maintain the extraction temperature between 60-70°C to enhance solubility without causing degradation[6][7]. - Time: Ensure an adequate extraction time of at least 30-60 minutes[6][7]. - Liquid-to-Solid Ratio: Use a liquid-to-solid ratio of at least 10:1 (mL/g) to ensure thorough extraction[6].
Inefficient Cell Wall Disruption - Grind the plant material into a fine powder to increase the surface area for solvent penetration. - Consider pre-treatment methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.
Degradation of this compound High Temperature - Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.
pH Instability - this compound and other iridoid glycosides may be susceptible to degradation under acidic or alkaline conditions. Maintain a neutral pH during extraction and purification unless otherwise specified in a validated protocol.
Enzymatic Degradation - Deactivate endogenous plant enzymes by blanching the plant material with hot solvent at the beginning of the extraction process.
Co-extraction of Impurities High Polarity of Extraction Solvent - While polar solvents are necessary, using 100% methanol or ethanol may extract a large amount of highly polar impurities like sugars. Adjusting the water content in the solvent can help in selectively extracting this compound.
Presence of Pigments and Waxes - Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll, waxes, and other lipids before the main extraction with a polar solvent.
Loss During Purification Inappropriate Column Chromatography Conditions - Stationary Phase: Use appropriate stationary phases like silica (B1680970) gel or C18 reversed-phase silica for purification[8]. - Mobile Phase: Develop an optimal solvent system for column chromatography through preliminary analysis using Thin Layer Chromatography (TLC) to ensure good separation of this compound from impurities.
Irreversible Adsorption - Some compounds can irreversibly adsorb to the stationary phase. Ensure the column is properly packed and equilibrated. If using silica gel, deactivation with a small amount of water might be necessary for certain compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization based on the specific plant material and equipment.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., fruits of Gardenia jasminoides) at a temperature not exceeding 50°C to prevent degradation of thermolabile compounds.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 60% ethanol (a liquid-to-solid ratio of 10:1 mL/g).

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication for 45 minutes at a frequency of 40 kHz and a temperature of 65°C.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C until a crude extract is obtained.

  • Purification (General Procedure):

    • The crude extract can be further purified using column chromatography.

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient of chloroform (B151607) and methanol is often effective for separating iridoid glycosides. The exact gradient should be determined using TLC.

    • Collect the fractions and monitor them by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

Table 1: Illustrative Effect of Extraction Parameters on the Yield of Iridoid Glycosides (e.g., Geniposide) from Gardenia jasminoides

This table summarizes data for Geniposide, a related iridoid glycoside, to illustrate the expected trends for this compound extraction optimization.

ParameterRange StudiedOptimal ConditionExpected Yield Trend for this compoundReference
Ethanol Concentration 30 - 90%~51-65%Yield increases with ethanol concentration up to an optimal point, then may decrease as the solvent becomes less polar.[6][7]
Extraction Temperature 30 - 80°C~60-70°CYield increases with temperature, but temperatures above 80°C may cause degradation.[6][7]
Extraction Time 10 - 60 min~30-60 minYield increases with time, plateauing after the optimal duration has been reached.[6][7]
Liquid-to-Solid Ratio 5:1 - 25:1 (mL/g)~10:1 (mL/g)Higher ratios generally improve yield, but with diminishing returns and increased solvent usage.[6]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow PlantMaterial Plant Material (e.g., Gardenia jasminoides fruits) Drying Drying (<50°C) PlantMaterial->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Ultrasound-Assisted Extraction (60% Ethanol, 65°C, 45 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Column Chromatography (Silica Gel) CrudeExtract->Purification Fractions Fraction Collection & TLC Analysis Purification->Fractions Purethis compound Pure this compound Fractions->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Jasmonate Signaling Pathway

Jasmonates, including compounds structurally related to this compound, are plant hormones involved in various physiological processes, including defense responses. The core signaling pathway is initiated by the bioactive form, Jasmonoyl-isoleucine (JA-Ile).

Jasmonate_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm COI1 COI1 JAZ JAZ (Repressor) COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation targeted for JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes activates Defense_Response Defense Response (e.g., secondary metabolite production) JA_Genes->Defense_Response leads to JAIle_nucleus JA-Ile JAIle_nucleus->COI1 binds to JA Jasmonic Acid JA_Ile_synthesis JA + Isoleucine -> JA-Ile JA->JA_Ile_synthesis JA_Ile_synthesis->JAIle_nucleus translocates to Stress Biotic/Abiotic Stress Stress->JA induces synthesis of

Caption: Simplified Jasmonate (JA) signaling pathway in plants.

References

Technical Support Center: Optimizing HPLC Separation of Jasminoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) peak resolution of Jasminoside isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution for this compound isomers challenging?

This compound isomers often possess very similar physicochemical properties, such as polarity, molecular weight, and pKa values. This similarity in structure makes them interact with the stationary phase in a nearly identical manner, leading to co-elution or poor separation, which manifests as broad, overlapping peaks.

Q2: What is a suitable starting point for developing an HPLC method for separating this compound isomers?

A common and effective approach is to start with a reversed-phase HPLC method using a C18 column. A gradient elution is typically employed, with a mobile phase consisting of an aqueous component (like water) and an organic modifier (such as acetonitrile (B52724) or methanol). The addition of a small percentage of acid, for example, 0.1% formic acid, to the mobile phase can significantly improve peak shape and resolution by controlling the ionization of the analytes.[1][2]

Q3: How does the choice of organic solvent in the mobile phase affect the separation of isomers?

The type of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation.[3] Acetonitrile and methanol (B129727) have different polarities and elution strengths, which can change the relative retention times of the this compound isomers. If you are experiencing poor resolution with one solvent, substituting it with the other and re-optimizing the gradient is a recommended strategy.[2]

Q4: What role does column temperature play in improving the resolution of this compound isomers?

Column temperature is a critical parameter that influences the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.[1][4]

  • Increased Temperature : Higher temperatures (e.g., 30-40°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution.[1][4][5][6] It can also alter the selectivity of the separation.[4]

  • Decreased Temperature : Lowering the temperature can increase the retention of compounds on the column, which may improve the separation of closely eluting isomers.[4][7]

It is advisable to systematically evaluate a range of temperatures to find the optimal condition for your specific isomer separation.[1]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution

If you are observing peaks that are not baseline separated, consider the following optimization strategies:

1. Optimize the Mobile Phase Gradient: A shallow gradient around the elution time of the isomers can significantly improve separation.

2. Adjust the Mobile Phase Composition:

  • Solvent Type: Switch between acetonitrile and methanol to alter selectivity.

  • pH Modification: For ionizable compounds, adjusting the mobile phase pH with a buffer or an acid modifier (like formic acid or acetic acid) can change the retention behavior and improve resolution.[8]

3. Modify the Column Temperature: Systematically increase or decrease the column temperature in small increments (e.g., 5°C) to observe the effect on resolution.[4][9]

4. Decrease the Flow Rate: Lowering the flow rate can provide more time for the isomers to interact with the stationary phase, potentially leading to better separation.[1] However, this will also increase the analysis time.[1]

5. Select a Different Stationary Phase: If optimizing the mobile phase and temperature does not yield satisfactory results, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl (B1667301) column) that can offer different selectivity for aromatic compounds.[3][10]

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Peak Resolution OptimizeGradient Adjust Gradient Slope (make it shallower) Start->OptimizeGradient ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) OptimizeGradient->ChangeSolvent Still unresolved Resolved Resolution Achieved OptimizeGradient->Resolved Resolved AdjustTemp Optimize Column Temperature ChangeSolvent->AdjustTemp Still unresolved ChangeSolvent->Resolved Resolved ChangeFlowRate Decrease Flow Rate AdjustTemp->ChangeFlowRate Still unresolved AdjustTemp->Resolved Resolved ChangeColumn Select Different Stationary Phase ChangeFlowRate->ChangeColumn Still unresolved ChangeFlowRate->Resolved Resolved ChangeColumn->Resolved Resolved

Caption: A step-by-step workflow for troubleshooting poor HPLC peak resolution.

Issue 2: Peak Tailing or Fronting

Poor peak shape can compromise resolution and the accuracy of quantification.

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the this compound isomers, causing tailing.[1]

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][11]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Column Contamination: Buildup of contaminants on the column can interfere with the analyte-stationary phase interaction.[1]

    • Solution: Flush the column with a strong solvent.[1]

Causes and Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, peak fronting can occur.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

  • Column Overload: Severe sample overload can also cause peak fronting.[11]

    • Solution: Decrease the injection volume or sample concentration.

Decision Tree for Peak Shape Problems

PeakShape Start Poor Peak Shape CheckTailing Is the peak tailing? Start->CheckTailing CheckFronting Is the peak fronting? CheckTailing->CheckFronting No AddModifier Add Acidic Modifier to Mobile Phase CheckTailing->AddModifier Yes MatchSolvent Dissolve Sample in Initial Mobile Phase CheckFronting->MatchSolvent Yes ReduceConc Reduce Sample Concentration/ Injection Volume AddModifier->ReduceConc Still tailing GoodShape Good Peak Shape AddModifier->GoodShape Improved FlushColumn Flush Column with Strong Solvent ReduceConc->FlushColumn Still tailing ReduceConc->GoodShape Improved FlushColumn->GoodShape Improved MatchSolvent->ReduceConc Still fronting MatchSolvent->GoodShape Improved

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

Experimental Protocols & Data

Protocol 1: Initial HPLC Method for this compound Isomer Separation

This protocol provides a starting point for developing a robust HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 235 nm

Data Presentation: Effect of Method Optimization on Peak Resolution

The following tables illustrate how adjusting key parameters can impact the resolution (Rₛ) between two hypothetical this compound isomers. An Rₛ value of ≥ 1.5 indicates baseline separation.

Table 1: Effect of Mobile Phase Composition

Organic SolventGradient Slope (%B/min)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rₛ)
Acetonitrile1.518.218.91.1
Methanol 1.5 20.5 21.5 1.6

In this example, switching from acetonitrile to methanol as the organic solvent improved the resolution.

Table 2: Effect of Column Temperature

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rₛ)
2521.122.21.4
3020.521.51.6
35 19.8 20.6 1.8
4019.219.91.5

In this scenario, increasing the column temperature to 35°C provided the optimal resolution.

Table 3: Effect of Flow Rate

Flow Rate (mL/min)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rₛ)
1.216.517.21.6
1.019.820.61.8
0.8 24.8 25.8 2.0

Decreasing the flow rate from 1.0 mL/min to 0.8 mL/min further improved the resolution, albeit with a longer run time.

References

Troubleshooting peak tailing in Jasminoside HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jasminoside HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your this compound analysis.[1][2] An ideal chromatographic peak is symmetrical, resembling a Gaussian distribution.[3] Peak tailing occurs when the latter half of the peak is broader than the front half, creating an asymmetrical shape.[1][4] This is often quantified by the tailing factor or asymmetry factor, with a value greater than 1 indicating tailing.[2]

Below are common causes and solutions presented in a question-and-answer format to help you troubleshoot and rectify this issue.

Q1: My this compound peak is tailing. Could secondary chemical interactions on the column be the cause?

A1: Yes, this is one of the most common causes of peak tailing, especially for compounds with polar functional groups.[5][6]

  • Issue: this compound, a glycoside, has multiple hydroxyl groups. These can engage in secondary interactions with active sites on the silica-based stationary phase of your HPLC column. The most common active sites are residual silanol (B1196071) groups (Si-OH).[1][6][7] These silanol groups, particularly the more acidic free silanols, can strongly interact with polar analytes, causing some molecules to be retained longer than others and resulting in a tailing peak.[1][5] This is especially prevalent when analyzing basic compounds.[1][6]

  • Solutions:

    • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups are chemically deactivated to minimize these secondary interactions.[3] If you are not already, switch to a column with this feature.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their ability to interact with your analyte.[1][5]

    • Add a Mobile Phase Modifier: Historically, a sacrificial base like triethylamine (B128534) (TEA) was added to the mobile phase to compete with the analyte for active silanol sites.[1][5]

Q2: How does the pH of my mobile phase specifically affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter that influences the ionization state of both your analyte and the stationary phase, directly impacting peak shape.[7][8][9]

  • Issue: At a mid-range pH (typically > 3), residual silanol groups on the silica packing can become deprotonated and negatively charged (SiO-).[7][10] If this compound has any functional groups that can be protonated and carry a positive charge at this pH, a strong ion-exchange interaction can occur, leading to significant peak tailing.[6][11] Even if the analyte itself is not basic, polar interactions with ionized silanols can contribute to tailing.[6]

  • Solutions:

    • Lower the pH: By lowering the mobile phase pH (e.g., to pH 2.5-3.0), you can ensure the silanol groups are protonated (Si-OH) and neutral, thereby minimizing secondary interactions.[5][6][8]

    • Use a Buffer: To maintain a stable pH throughout the analysis and ensure reproducibility, it is crucial to use a buffer, especially when operating near the pKa of your analyte.[7] The buffer concentration should be sufficient, typically in the range of 10-50 mM.[2]

Mobile Phase AdditiveTypical ConcentrationPurpose
Formic Acid0.1% (v/v)Lowers pH to suppress silanol ionization, improving peak shape.[12]
Acetic Acid0.1% - 1% (v/v)Similar to formic acid, used to control pH.
Phosphoric Acid0.1% (v/v)A stronger acid for pH control, but can be harsh on some columns.[13]
Ammonium Formate10-20 mMA buffer used to maintain a stable, low pH.

Q3: Could my sample be overloading the column and causing the peak tailing?

A3: Yes, column overload is a frequent cause of peak distortion, including tailing.[3][14]

  • Issue: Injecting too much sample mass onto the column can saturate the stationary phase.[4][15] When this happens, the retention mechanism is no longer linear, and the peak shape can become asymmetrical, often with a "shark-fin" or right-triangle appearance in severe cases.[15]

  • Solutions:

    • Reduce Sample Concentration: The most straightforward solution is to dilute your sample. A 10-fold dilution is a good starting point for troubleshooting.[15]

    • Decrease Injection Volume: If diluting the sample is not feasible, reduce the volume you are injecting onto the column.[2][14]

    • Use a Higher Capacity Column: If you need to inject a larger mass, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load or pore size.[3]

Q4: I've checked my chemistry and sample concentration. Could there be an issue with my HPLC system itself?

A4: Absolutely. Issues related to the physical components and flow path of the HPLC system can contribute to peak tailing. This is often referred to as "extra-column band broadening."[2]

  • Issue: Any space in the fluid path outside of the column (e.g., tubing, fittings, detector flow cell) can cause the analyte band to spread out, leading to broader and often tailing peaks.[16][17] This "dead volume" is particularly problematic.[17][18] A void at the head of the column, caused by the settling of the packed bed, can also create a space that leads to peak distortion.[3][6]

  • Solutions:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest appropriate internal diameter between the injector, column, and detector.[7][19]

    • Check Fittings: Ensure all fittings are properly tightened and are of the correct type to avoid creating small voids.[10]

    • Use a Guard Column: A guard column can protect the analytical column from contaminants and physical damage to the inlet frit, which can also cause peak shape issues.[3]

    • Column Reversal/Replacement: If a void or blockage at the column inlet is suspected, you can try back-flushing the column (if the manufacturer allows it). If the problem persists, the column may need to be replaced.[3][6]

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: An ideal tailing factor is 1.0. For most applications, a tailing factor between 0.9 and 1.2 is considered excellent. Values up to 1.5 are often acceptable, but values exceeding 2.0 are generally considered poor and indicate a problem that needs to be addressed.[2]

Q: Can the sample solvent cause peak tailing? A: Yes. If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can lead to peak distortion, including tailing or fronting.[10][20] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.

Q: My column is old. Could this be the reason for the peak tailing? A: Yes, column degradation over time is a common cause of poor peak shape.[2] Contaminants can irreversibly bind to the stationary phase, or the packed bed can settle, creating voids.[3][6] If you have ruled out other causes and the column has been in use for a long time, it is likely time to replace it.

Q: Can metal contamination in my system cause peak tailing? A: Yes, some compounds can chelate with trace metals (like iron or steel) that may have leached from HPLC components like frits or tubing.[5][14] This secondary interaction can lead to peak tailing.[20] Using mobile phases with metal chelators or ensuring your system is well-passivated can help. Some modern columns are also available in metal-free hardware.[13]

Experimental Protocols

Protocol: Diagnosing and Mitigating Peak Tailing

This protocol provides a systematic approach to identifying the cause of peak tailing in your this compound analysis.

  • System Suitability Check:

    • Before troubleshooting, ensure your system is performing correctly. Inject a standard of a well-behaved, neutral compound to confirm that the issue is specific to this compound.

  • Investigate Column Overload:

    • Prepare a 1:10 dilution of your this compound sample.

    • Inject the diluted sample.

    • Observation: If the peak shape improves significantly and the tailing factor decreases, the original issue was likely column overload.

  • Optimize Mobile Phase pH:

    • Prepare a mobile phase with 0.1% formic acid in the aqueous portion (e.g., Water with 0.1% Formic Acid as Solvent A).

    • Equilibrate the column with this new mobile phase for at least 15-20 column volumes.

    • Inject your this compound sample.

    • Observation: If peak tailing is reduced, secondary silanol interactions were a likely contributor.

  • Inspect for Extra-Column Volume Effects:

    • Carefully inspect all tubing and connections between the autosampler and the detector.

    • Ensure tubing is as short as possible and that all fittings are secure and appropriate for the connection.

    • If you have a spare, new piece of tubing of the correct dimension, replace the tubing between the column and the detector and re-run the analysis.

    • Observation: A noticeable improvement in peak shape points to extra-column volume as a cause.

  • Evaluate Column Health:

    • If the above steps do not resolve the issue, and the column is not new, the problem may be the column itself.

    • Replace the guard column (if installed) and re-run the analysis.

    • If the problem persists, replace the analytical column with a new one of the same type.

    • Observation: If a new column resolves the tailing, the old column was contaminated, had a void, or its stationary phase was degraded.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.2) overload Is it Column Overload? start->overload dilute Dilute Sample (1:10) or Reduce Injection Volume overload->dilute Test overload_yes Peak Shape Improves? dilute->overload_yes silanol Secondary Silanol Interactions? overload_yes->silanol No solved Problem Resolved overload_yes->solved Yes ph_adjust Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) silanol->ph_adjust Test silanol_yes Peak Shape Improves? ph_adjust->silanol_yes extra_column Extra-Column Volume Issue? silanol_yes->extra_column No silanol_yes->solved Yes check_system Check Fittings & Tubing (Minimize length/ID) extra_column->check_system Inspect extra_column_yes Peak Shape Improves? check_system->extra_column_yes column_health Column Degradation? extra_column_yes->column_health No extra_column_yes->solved Yes replace_column Replace Guard and/or Analytical Column column_health->replace_column Action replace_column->solved

Caption: A logical workflow for troubleshooting peak tailing.

Caption: Mechanism of secondary silanol interactions on peak shape.

References

Technical Support Center: Analysis of Jasminoside by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Jasminoside using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. When analyzing this compound in complex matrices such as plasma, urine, or plant extracts, these endogenous components (e.g., phospholipids, salts, other metabolites) can interfere with the ionization process in the mass spectrometer's source.[1] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity). These effects compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1] Given that this compound is a polar glycoside, it is often analyzed in matrices containing numerous compounds that can cause ion suppression.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A solution of this compound standard is continuously infused into the MS detector, post-column. A blank, extracted sample matrix is then injected onto the LC column. A dip or rise in the constant baseline signal of this compound at specific retention times indicates the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method to quantify the extent of matrix effects. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract (a sample that has undergone the entire sample preparation process). The matrix factor (MF) is calculated as follows:

    • MF = (Peak Area of Analyte in Spiked Post-Extraction Blank) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What is a suitable internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of matrix effects.[3] This allows for accurate correction of signal variability. If a SIL-IS is unavailable, a structural analog (another iridoid glycoside not present in the sample) that has a similar retention time and ionization behavior can be used.

Q4: Can the choice of ionization mode (positive vs. negative) affect matrix effects for this compound?

A4: Yes, the ionization mode can significantly impact the extent of matrix effects. Electrospray ionization (ESI) is highly susceptible to these effects.[4] Some studies have shown that negative ionization mode is less prone to matrix effects because fewer matrix components ionize under negative conditions compared to positive mode.[4] For iridoid glycosides like this compound, which possess multiple hydroxyl groups, forming [M-H]⁻ ions in negative mode or adducts like [M+HCOO]⁻ can be efficient and may offer a cleaner baseline.[5] It is recommended to test both positive and negative ionization modes during method development to determine which provides better sensitivity and reduced matrix effects for this compound.

Troubleshooting Guide

Problem 1: Low or no signal for this compound, even at high concentrations.

Possible Cause Suggested Solution
Significant Ion Suppression The most likely cause is severe ion suppression from co-eluting matrix components. Action: Implement a more rigorous sample preparation method like Solid Phase Extraction (SPE) to remove interferences. Also, consider diluting the sample extract if sensitivity allows, as this can reduce the concentration of interfering matrix components.[6]
Suboptimal MS Parameters The ionization and fragmentation parameters may not be optimized for this compound. Action: Perform a full compound optimization by infusing a pure standard of this compound. Optimize the cone/declustering potential and collision energy to find the most stable and intense precursor and product ions. Iridoid glycosides often show characteristic neutral losses of water, CO₂, and the glucose moiety.[5]
Analyte Instability This compound may be degrading in the sample matrix or during sample processing. Action: Investigate the stability of this compound under your specific storage and sample preparation conditions (e.g., freeze-thaw cycles, bench-top stability).[7] Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C).

Problem 2: High variability in results (poor precision).

Possible Cause Suggested Solution
Inconsistent Matrix Effects The degree of ion suppression or enhancement is varying between samples. Action: The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is not available, ensure your sample preparation is highly consistent and consider using matrix-matched calibrants (preparing your calibration standards in the same blank matrix as your samples).
Inefficient Sample Cleanup Inconsistent removal of matrix components is leading to variable ion suppression. Action: Optimize and validate your sample preparation protocol. If using SPE, ensure proper conditioning, loading, washing, and elution steps are followed. For LLE, ensure consistent vortexing times and phase separation.
Carryover Residual this compound from a high-concentration sample is affecting the subsequent injection. Action: Optimize the autosampler wash method. Use a strong organic solvent in the wash solution. Inject blank samples after high-concentration samples to confirm the absence of carryover.

Problem 3: Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks).

Possible Cause Suggested Solution
Suboptimal Mobile Phase The pH or composition of the mobile phase is not suitable for the polar nature of this compound. Action: For polar compounds like iridoid glycosides, using a mobile phase with a low pH (e.g., 0.1% formic acid) can improve peak shape by keeping the analytes in a single ionic form.[8]
Column Overload Injecting too much sample mass onto the column. Action: Reduce the injection volume or dilute the sample.
Injection Solvent Mismatch The solvent used to reconstitute the final extract is much stronger than the initial mobile phase, causing peak distortion. Action: Ensure the reconstitution solvent is as close as possible in composition and strength to the initial mobile phase conditions.

Data Presentation

Comparison of Sample Preparation Techniques for Iridoid Glycosides

The following tables summarize typical performance data for different sample preparation techniques when analyzing polar glycosides in biological and plant matrices. Note: This data is representative of iridoid glycosides and may need to be optimized specifically for this compound.

Table 1: Matrix Effect and Recovery in Human Plasma

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) *Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 85 - 10565 - 80 (Suppression)< 15
Liquid-Liquid Extraction (LLE) 60 - 8580 - 95 (Suppression)< 10
Solid Phase Extraction (SPE) 90 - 11095 - 105 (Minimal Effect)< 5

*Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Blank / Peak Area in Neat Solution) x 100. A value < 100% indicates suppression.

Table 2: Precision and Accuracy Data from a Validated Method for Iridoid Glycosides in a Plant Matrix

Compound Intra-day Precision (RSD, %) Inter-day Precision (RSD, %) Recovery (%)
Monotropein < 3.3< 4.198.4 - 99.6
Asperulosidic acid < 2.9< 3.497.3 - 99.9
Asperuloside < 4.3< 4.097.8 - 98.4

Data adapted from a study on Morinda officinalis, demonstrating typical performance for iridoid glycoside analysis after optimized sample preparation.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from a Plant Matrix

This protocol is a general guideline for the extraction and cleanup of iridoid glycosides from a powdered plant sample.

  • Extraction:

    • Weigh 1.0 g of the powdered plant sample into a centrifuge tube.

    • Add 25 mL of 70% methanol (B129727).

    • Vortex for 1 minute, followed by ultrasonication for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (C18 Cartridge):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Loading: Load the supernatant onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar interferences.

    • Elution: Elute this compound and other glycosides with 5 mL of 80% methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for this compound from Plasma

This protocol is a simple and fast method for removing the bulk of proteins from a plasma sample.

  • Sample Aliquoting:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • If using an internal standard, add it at this stage.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile (B52724) (a 3:1 ratio of solvent to plasma).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the mixture at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample (Plant or Plasma) extraction Extraction / Precipitation start->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup evap Evaporation & Reconstitution cleanup->evap lcms LC-MS/MS Injection evap->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Poor Signal or High Variability? matrix_effect Matrix Effects (Ion Suppression) issue->matrix_effect sample_prep Inconsistent Sample Prep issue->sample_prep lc_method Suboptimal LC Method issue->lc_method ms_params Incorrect MS Parameters issue->ms_params use_is Use Stable Isotope IS matrix_effect->use_is improve_cleanup Improve Sample Cleanup (SPE) matrix_effect->improve_cleanup sample_prep->improve_cleanup optimize_lc Optimize Chromatography lc_method->optimize_lc optimize_ms Optimize MS Source/Collision Energy ms_params->optimize_ms

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Stability of Jasminoside under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Jasminoside under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. The stability of this compound is a critical factor for researchers and drug developers as it can impact its biological activity, shelf-life, and the reproducibility of experimental results. Understanding its degradation profile under different pH and temperature conditions is essential for designing robust formulations and analytical methods.

Q2: How does pH affect the stability of this compound?

While direct studies on this compound are limited, data from structurally similar iridoid glycosides like Catalpol (B1668604) and Geniposide (B1671433) suggest that pH is a critical factor in stability. Generally, iridoid glycosides exhibit greater stability in neutral to slightly acidic conditions.[1] Under strongly acidic or alkaline conditions, hydrolysis of the glycosidic bond and other ester linkages can occur, leading to degradation. For instance, Catalpol is reported to be stable in neutral conditions but sensitive to acidic pH at elevated temperatures.[1][2] Conversely, the blue pigments formed from the degradation products of Geniposide are more stable in alkaline pH.[3]

Q3: What is the impact of temperature on this compound stability?

Temperature is another crucial parameter influencing the stability of this compound. Increased temperatures typically accelerate degradation reactions. The degradation of many iridoid glycosides follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound.[1][2] For example, studies on Catalpol have shown a clear temperature-dependent degradation, with calculated activation energies indicating sensitivity to heat, particularly in acidic conditions.[1][2]

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound in my aqueous solution during my experiments.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Measure the pH of your solution. Based on data from related compounds, extreme pH values (highly acidic or alkaline) can accelerate the degradation of iridoid glycosides.[1][4] Consider buffering your solution to a pH range of 4-7 for potentially improved stability.

  • Possible Cause 2: High storage or experimental temperature.

    • Troubleshooting Step: Evaluate the temperature at which your solutions are being prepared and stored. Elevated temperatures can significantly increase the rate of degradation.[1] Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures when not in use. Minimize the time samples are kept at room temperature or higher.

  • Possible Cause 3: Presence of enzymes.

    • Troubleshooting Step: If you are working with crude extracts or in a biological matrix, the presence of enzymes like β-glucosidase could be hydrolyzing the glycosidic bond of this compound.[5] Ensure proper sample preparation to denature or remove enzymes, for example, by heat treatment or protein precipitation.

Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Step: The additional peaks are likely degradation products. To confirm this, you can perform a forced degradation study (see "Experimental Protocols" section) to intentionally degrade a sample of this compound. This will help you identify the retention times of the major degradation products. By comparing the chromatograms of your experimental sample and the force-degraded sample, you can confirm if the unknown peaks correspond to degradants.

Data Presentation

The following tables summarize the degradation kinetics of Catalpol, a structurally related iridoid glycoside, under various pH and temperature conditions. This data can serve as a valuable reference for predicting the stability behavior of this compound.

Table 1: Effect of pH on Catalpol Degradation at 100°C

pHDegradation after 8 hours (%)
4.0Significant Degradation
5.0Moderate Degradation
6.0Low Degradation
7.0Stable
8.0Stable
9.0Stable

Data adapted from studies on Catalpol degradation.[6]

Table 2: Degradation Rate Constants (k) for Catalpol at Different Temperatures and pH

pHTemperature (°C)Rate Constant (k) (h⁻¹)
4.0700.0135
4.0800.0356
4.0900.0869
4.01000.1898
5.0700.0042
5.0800.0123
5.0900.0321
5.01000.0789
6.0700.0014
6.0800.0045
6.0900.0132
6.01000.0354

This table presents kinetic data for Catalpol degradation, which is expected to show similar trends for this compound.[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a buffer at neutral pH.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. After incubation, neutralize the solution with 0.1 M HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a defined period, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could be a gradient of acetonitrile (B52724) and water (with a small amount of acid like formic acid for better peak shape).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Ensure mass balance by comparing the decrease in the parent peak area with the sum of the areas of the degradation product peaks.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep_stock->alkali Expose to stress oxidation Oxidative Stress (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to stress photo Photolytic Stress (UV/Vis Light) prep_stock->photo Expose to stress sampling Sample at defined time points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data_eval Data Evaluation (% Degradation, Mass Balance) hplc->data_eval

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound (Iridoid Glycoside) aglycone This compound Aglycone This compound->aglycone Hydrolysis of Glycosidic Bond (Acid/Base/Enzyme) glucose Glucose This compound->glucose other_products Further Degradation Products (e.g., smaller organic acids, aldehydes) aglycone->other_products Ring Opening, Oxidation, etc. (Heat, Light, Oxidants)

Caption: A proposed degradation pathway for this compound under stress conditions.

References

Optimizing mobile phase for better separation of Jasminoside and Geniposide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of Jasminoside, Geniposide (B1671433), and related iridoid glycosides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of Geniposide and other iridoid glycosides?

A typical mobile phase for the reversed-phase HPLC separation of Geniposide and similar iridoid glycosides consists of a mixture of water and an organic solvent, usually acetonitrile (B52724) or methanol (B129727).[1][2] To improve peak shape and control the ionization of acidic functional groups, a small amount of acid, such as formic acid or phosphoric acid, is often added to the aqueous phase. A common starting point is a gradient elution with acetonitrile and water containing 0.1% formic acid.[3]

Q2: How can I improve the resolution between Geniposide and a closely eluting impurity?

Improving resolution between closely eluting peaks can be achieved by several adjustments to the mobile phase:

  • Reduce the Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and can enhance separation.

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties. Acetonitrile often provides sharper peaks and different elution patterns for complex mixtures.

  • Adjust the pH: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes, which in turn affects their retention and selectivity on a C18 column. For iridoid glycosides, maintaining an acidic pH (e.g., pH 3.0-4.5) is common.[1]

  • Employ a Shallower Gradient: If using gradient elution, making the gradient shallower (i.e., a smaller change in organic solvent percentage over a longer time) can effectively increase the separation between peaks.

Q3: Should I use isocratic or gradient elution for separating this compound and Geniposide?

For complex samples containing multiple iridoid glycosides with a range of polarities, gradient elution is generally preferred.[3][4] A gradient allows for the separation of less retained polar compounds at the beginning of the run and the timely elution of more retained, less polar compounds. This approach typically results in better peak shapes and shorter overall run times compared to isocratic methods when dealing with complex mixtures. Isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler mixtures or for the quality control of a purified compound.[2]

Q4: My chromatogram shows significant peak tailing for my target compounds. What are the common causes and solutions?

Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing. Adding a competitive base to the mobile phase or, more commonly, using an acidic modifier like formic or phosphoric acid can mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Mismatched pH: If the pH of the mobile phase is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing. Adjusting the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa is recommended.

  • Column Degradation: A void at the head of the column or contamination can also cause peak tailing. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Resolution Mobile phase is too strong (analytes elute too quickly).Decrease the percentage of the organic modifier (acetonitrile/methanol).
Inappropriate organic solvent.Switch from methanol to acetonitrile or vice versa to alter selectivity.
Gradient is too steep.Make the gradient shallower to increase separation time between peaks.
Broad Peaks Low flow rate.Ensure the flow rate is optimal for the column dimensions (typically 0.8-1.2 mL/min for a 4.6 mm ID column).
Large dead volume in the HPLC system.Check and minimize the length and diameter of tubing between the injector, column, and detector.
Column contamination or aging.Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times Poorly mixed mobile phase or pump malfunction.Ensure mobile phase components are thoroughly mixed and degassed. Check the pump for leaks and pressure fluctuations.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily. If using buffers, be aware of potential precipitation when mixed with high concentrations of organic solvent.

Experimental Protocols & Data

Example HPLC Method for Geniposide Separation

This protocol is a representative method for the analysis of Geniposide, which can be adapted for other iridoid glycosides.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238-240 nm[2][3]

  • Column Temperature: 30-35 °C[3]

  • Injection Volume: 10-20 µL

Mobile Phase Gradient Programs

The following tables summarize different gradient elution programs used for the separation of iridoid glycosides, including Geniposide.

Table 1: Gradient Program for Genipin and Geniposide [3]

Time (minutes)% Solvent A (Water + 0.1% FA)% Solvent B (Acetonitrile + 0.1% FA)
0991
97525
10991
13991

Table 2: General Purpose Gradient for Iridoid Glycosides

Time (minutes)% Solvent A (Water + Acid)% Solvent B (Acetonitrile)
0955
206040
251090
301090
31955
35955

Visual Guides

Mobile_Phase_Optimization_Workflow Workflow for Mobile Phase Optimization start Initial Problem: Poor Separation select_column Select Appropriate Column (e.g., C18) start->select_column start_conditions Define Starting Mobile Phase (e.g., ACN/H2O + 0.1% FA) select_column->start_conditions eval_resolution Evaluate Resolution (Rs) start_conditions->eval_resolution adjust_gradient Adjust Gradient Slope (Make Shallower) eval_resolution->adjust_gradient Rs < 1.5 change_organic Change Organic Modifier (ACN <=> MeOH) eval_resolution->change_organic Selectivity Issue eval_peak_shape Evaluate Peak Shape eval_resolution->eval_peak_shape Rs >= 1.5 adjust_gradient->eval_resolution change_organic->eval_resolution adjust_ph Adjust Mobile Phase pH adjust_ph->eval_peak_shape check_tailing Tailing Observed? eval_peak_shape->check_tailing check_tailing->adjust_ph If ionizable add_modifier Adjust Acid Modifier (e.g., increase FA concentration) check_tailing->add_modifier Yes end Optimized Separation check_tailing->end No add_modifier->eval_peak_shape

Caption: A step-by-step workflow for optimizing mobile phase conditions.

Troubleshooting_Tree Troubleshooting Common HPLC Issues start Identify Chromatographic Problem q_resolution Poor Resolution? start->q_resolution q_peak_shape Poor Peak Shape? start->q_peak_shape q_retention Inconsistent Retention? start->q_retention sol_res_gradient Decrease Organic % or Use Shallower Gradient q_resolution->sol_res_gradient Yes sol_res_solvent Change Organic Solvent (ACN <-> MeOH) q_resolution->sol_res_solvent Selectivity Issue q_tailing Peak Tailing? q_peak_shape->q_tailing Yes q_broad Broad Peaks? q_peak_shape->q_broad No Tailing sol_ret_temp Use Column Oven q_retention->sol_ret_temp Yes sol_ret_pump Check Pump & Degas Mobile Phase q_retention->sol_ret_pump Also check sol_ret_prep Prepare Fresh Mobile Phase q_retention->sol_ret_prep Also check sol_tailing_ph Adjust pH / Add Modifier (e.g., 0.1% Formic Acid) q_tailing->sol_tailing_ph Yes sol_tailing_overload Dilute Sample q_tailing->sol_tailing_overload Also consider sol_broad_flow Check Flow Rate & System Dead Volume q_broad->sol_broad_flow Yes sol_broad_column Check Column Health q_broad->sol_broad_column Also consider

Caption: A decision tree for troubleshooting common HPLC separation problems.

References

Technical Support Center: Enhancing the Solubility of Jasminoside for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Jasminoside in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: Dimethyl Sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving this compound and other hydrophobic compounds for use in cell culture.[1][2] It is a powerful, polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and a variety of organic solvents.[3][4]

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with concentrations ideally below 0.1% to avoid any potential solvent effects on the cells.[2] It is crucial to include a vehicle control in all experiments, which consists of the medium containing the same final concentration of DMSO without this compound.

Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to the precipitation of dissolved compounds over time. It is best to prepare fresh stock solutions for each experiment. If you need to store the stock solution, aliquot it into small, single-use volumes in tightly sealed tubes and store at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.

Q4: Can I use sonication or warming to help dissolve this compound?

A4: Yes. For compounds that are difficult to dissolve, brief sonication or gentle warming of the solution can be employed.[5] If warming, be cautious with the temperature to avoid degradation of the compound. A water bath set to 37°C is a common method.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Problem: A precipitate forms immediately when the this compound-DMSO stock solution is added to the aqueous cell culture medium. This is a common issue known as "crashing out" and occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[5]

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is advisable to perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media, and then add this to the final volume.[6] Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersion.[6]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[5]
High DMSO Concentration in Stock A very high concentration of this compound in the DMSO stock may be more prone to precipitation upon dilution.If feasible, try preparing a slightly lower concentration of the DMSO stock solution.
Issue: this compound Precipitates Over Time in the Incubator

Problem: The this compound solution is clear initially but a precipitate forms after a period of incubation.

Potential Cause Explanation Recommended Solution
Temperature and pH Shifts Changes in temperature when moving culture vessels from room temperature to a 37°C incubator can affect solubility. The CO2 environment in the incubator can also alter the pH of the media, which may impact the solubility of some compounds.Pre-warm the cell culture media to 37°C before adding the this compound solution. Ensure your media is properly buffered for the CO2 concentration in your incubator.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum-containing media), or other components in the media over time, leading to precipitation.[7]If using serum, try reducing the serum concentration if your cell line can tolerate it. Alternatively, you can prepare the final dilution in a serum-free medium and add it to the cells, followed by the addition of serum.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[8]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments.[5]

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₆H₃₀O₁₃--INVALID-LINK--[9]
Molecular Weight 550.5 g/mol --INVALID-LINK--[9]
Appearance PowderBiocrick
Reported Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBiocrick
Recommended DMSO Concentrations for Cell Culture
Final DMSO Concentration Cell Viability Recommendation
< 0.1% Generally considered safe for most cell lines with minimal to no cytotoxic effects.Ideal for sensitive cell types and long-term experiments.
0.1% - 0.5% Tolerated by many robust cell lines, but may have minor effects on cell proliferation or function.A common range for many in vitro assays. Always include a vehicle control.[2]
> 0.5% Increased risk of cytotoxicity and off-target effects.Should be avoided if possible. If necessary, extensive validation and control experiments are required.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 550.5 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 550.5 g/mol * 1 mL = 0.005505 g

      • Mass (mg) = 5.505 mg

  • Weigh the this compound:

    • In a sterile microcentrifuge tube, accurately weigh out 5.51 mg of this compound powder.

  • Dissolve in DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

  • Ensure Complete Dissolution:

    • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes or sonicate briefly to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For immediate use, the solution can be stored at 4°C. For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays

This protocol provides a general method for diluting a DMSO stock solution of a hydrophobic compound like this compound into cell culture medium to prevent precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure (Example for preparing 10 mL of a 10 µM final concentration):

  • Pre-warm the cell culture medium:

    • Place the required volume of complete cell culture medium in a 37°C water bath for at least 30 minutes.

  • Prepare the final dilution:

    • In a sterile conical tube, add 10 mL of the pre-warmed medium.

    • To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

    • Calculate the volume of stock solution needed: 10 mL / 1000 = 0.01 mL = 10 µL.

  • Add the stock solution correctly:

    • While gently swirling or vortexing the conical tube with the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop.[6] This gradual addition is crucial to prevent "solvent shock" and precipitation.

  • Homogenize the solution:

    • Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.

  • Final check:

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway Diagrams

Extracts from Gardenia jasminoides, the plant source of this compound, have been shown to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.

NF_kB_Signaling_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_p->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Genes Induces Transcription This compound This compound (from G. jasminoides extract) This compound->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory effect of Gardenia jasminoides extract.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 JNK JNK MKK4_7->JNK p_JNK p-JNK JNK->p_JNK Phosphorylation Inflammatory_Response Inflammatory Response p_JNK->Inflammatory_Response p38 p38 MKK3_6->p38 p_p38 p-p38 p38->p_p38 Phosphorylation p_p38->Inflammatory_Response ERK ERK1/2 MEK1_2->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Inflammatory_Response This compound This compound (from G. jasminoides extract) This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: MAPK signaling cascade and the inhibitory effect of Gardenia jasminoides extract.

References

Technical Support Center: Purification of Jasminoside from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Jasminoside from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in crude extracts of Jasminum species that can co-elute with this compound?

A1: Crude extracts of Jasminum species are complex mixtures containing various classes of compounds that can interfere with the isolation of this compound, an iridoid glycoside. The most common interfering compounds include:

  • Pigments: Chlorophylls and carotenoids are highly abundant in leaf extracts and can mask the target compound during chromatographic separation.

  • Phenolic Compounds: Flavonoids and tannins are widespread in plants and often have polarities similar to iridoid glycosides, leading to co-elution.[1][2]

  • Saponins: These glycosides can cause foaming during extraction and may have chromatographic behavior similar to this compound.

  • Lipids and Waxes: These non-polar compounds are typically removed during initial extraction steps but can persist in some cases.

  • Other Glycosides: Extracts may contain various other types of glycosides that can interfere with the purification of this compound.

Q2: What is a general workflow for the purification of this compound from a crude extract?

A2: A typical workflow involves a multi-step approach to systematically remove interfering compounds and enrich for this compound. The general steps include:

  • Extraction: Initial extraction of the plant material with a suitable solvent like methanol (B129727) or ethanol.

  • Preliminary Cleanup: Liquid-liquid extraction or a simple column chromatography step to remove highly non-polar or highly polar impurities.

  • Fractionation: More advanced chromatographic techniques like Solid Phase Extraction (SPE), Medium Pressure Liquid Chromatography (MPLC), or High-Speed Counter-Current Chromatography (HSCCC) to separate the extract into fractions.

  • Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate pure this compound from the enriched fraction.

G cluster_workflow This compound Purification Workflow start Crude Plant Extract extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction cleanup Preliminary Cleanup (Liquid-Liquid Extraction) extraction->cleanup fractionation Fractionation (SPE, MPLC, or HSCCC) cleanup->fractionation purification Final Purification (Prep-HPLC) fractionation->purification end Pure this compound purification->end

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Poor resolution and peak tailing during column chromatography.
Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase For iridoid glycosides, reversed-phase (C18) or normal-phase (silica gel) chromatography are common.[3] If using silica (B1680970) gel, ensure it is properly activated. For reversed-phase, ensure proper equilibration of the column with the mobile phase.
Incorrect Mobile Phase Optimize the solvent system. For normal phase, a gradient of increasing polarity (e.g., chloroform-methanol) is often effective. For reversed-phase, a gradient of decreasing polarity (e.g., water-acetonitrile or water-methanol) is typically used.[4]
Sample Overload The mass of the crude extract loaded onto the column should not exceed 5-10% of the stationary phase mass.[5] Overloading leads to broad, tailing peaks.
Presence of Acidic or Basic Compounds The addition of a small amount of acid (e.g., formic acid or acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape for ionizable compounds.
Problem 2: Significant loss of this compound during Solid Phase Extraction (SPE).
Possible Cause Troubleshooting Steps
Incorrect Sorbent Choice For polar glycosides like this compound, reversed-phase sorbents (e.g., C18) are generally suitable for retaining the compound from an aqueous sample.[6]
Improper Conditioning/Equilibration Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with the loading solvent (e.g., water) to ensure proper retention.[5]
Sample Breakthrough during Loading The flow rate during sample loading should be slow enough to allow for proper interaction between the analyte and the sorbent (typically 1-2 mL/min).[7] The sample may also need to be diluted to reduce matrix effects.
Analyte Elution during Washing The wash solvent should be strong enough to remove weakly bound impurities but not so strong that it elutes the this compound. A titration of solvent strength for the wash step is recommended.[5]
Incomplete Elution Use an elution solvent that is strong enough to fully desorb the this compound from the sorbent. It may be necessary to use a stronger organic solvent or a mixture of solvents.[8]
Problem 3: Co-elution of interfering pigments (chlorophyll) with this compound fractions.
Possible Cause Troubleshooting Steps
Insufficient Preliminary Cleanup Implement a pre-purification step to remove pigments. A liquid-liquid extraction with a non-polar solvent like hexane (B92381) can effectively remove a significant amount of chlorophyll (B73375) from a methanolic or ethanolic extract.[7]
Similar Polarity Chlorophylls have a broad range of polarities and can co-elute with various compounds.[9]
Chromatographic Method Utilize a different chromatographic technique. For instance, if using reversed-phase chromatography, consider normal-phase chromatography, as the elution order will be inverted, potentially separating the pigments from this compound.
Adsorbent-based Removal Passing the extract through a small plug of activated carbon or using specific SPE cartridges designed for pigment removal can be effective.

Quantitative Data Summary

The following tables summarize typical recovery and purity data for the purification of iridoid glycosides using various chromatographic techniques. While specific data for this compound is limited, these values for similar compounds provide a useful benchmark.

Table 1: Purity of Iridoid Glycosides after Different Purification Steps

Purification Method Compound Purity (%) Reference
Macroporous Resin + MPLCGeniposide98.7[10]
Macroporous Resin + MPLCGardenoside98.1[10]
HSCCCMorroniside96.3[11]
HSCCCLoganin94.2[11]
Prep-HPLCGeniposide>98[12]

Table 2: Recovery of Iridoid Glycosides from Crude Extracts

Purification Method Compound Recovery (%) Reference
Hot Water ExtractionCatalpol89[13]
Hot Water ExtractionAucubin124[13]
Macroporous Resin + HSCCCLoganin89.1[14]
Macroporous Resin + HSCCCSweroside91.8[14]
Immuno-affinity PurificationFumonisin B1~30 (in matrix)[15]

Note: Recovery values can exceed 100% due to the removal of interfering matrix components that may have suppressed the analytical signal in the crude extract.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Pigment Removal
  • Prepare a crude methanolic or ethanolic extract of the plant material.

  • Concentrate the extract under reduced pressure to obtain a viscous residue.

  • Resuspend the residue in a mixture of methanol and water (e.g., 80:20 v/v).

  • Transfer the aqueous methanol solution to a separatory funnel.

  • Add an equal volume of hexane.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper hexane layer will be intensely green, containing the majority of the chlorophyll.

  • Drain the lower aqueous methanol layer, which contains the more polar iridoid glycosides.

  • Repeat the hexane wash 2-3 times until the hexane layer is pale in color.

  • The resulting aqueous methanol fraction is now depleted of pigments and can be taken for further chromatographic purification.[7]

Protocol 2: Solid Phase Extraction (SPE) for Fractionation
  • Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Dissolve the pigment-free extract in a small volume of the initial mobile phase (e.g., 10% methanol in water). Load the sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of a weak solvent (e.g., 10% methanol in water) to remove highly polar impurities.

  • Elution: Elute the retained compounds with solvents of increasing organic content. For example:

    • Fraction 1: 30% methanol in water

    • Fraction 2: 50% methanol in water

    • Fraction 3: 80% methanol in water

    • Fraction 4: 100% methanol

  • Collect each fraction separately and analyze by TLC or HPLC to identify the fraction containing this compound.

Signaling Pathways

This compound and other iridoid glycosides have been reported to exhibit various biological activities, including anti-inflammatory, neuroprotective, and anticancer effects, by modulating specific signaling pathways.

Anti-inflammatory Signaling Pathway

Iridoid glycosides can exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

G cluster_pathway Anti-inflammatory Signaling Pathway of Iridoid Glycosides LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response (e.g., TNF-α, IL-6) Nucleus->Inflammation Promotes Transcription This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Neuroprotective Signaling Pathway

Certain iridoid glycosides have been shown to provide neuroprotection by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is involved in the antioxidant defense system.[10]

G cluster_pathway Neuroprotective Signaling Pathway of Iridoid Glycosides OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription This compound This compound This compound->Keap1 Inhibits

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Anticancer Signaling Pathway

Jasmonates and related compounds have demonstrated anticancer activity by inducing apoptosis (programmed cell death) through the modulation of the PI3K/Akt signaling pathway.[16][17]

G cluster_pathway Anticancer Signaling Pathway of Jasmonates GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->AntiApoptotic Activates Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits

Caption: Induction of apoptosis via inhibition of the PI3K/Akt pathway by this compound.

References

Validation & Comparative

A Comparative Guide to Evaluating Jasminoside's Antioxidant Capacity Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the antioxidant capacity of compounds, exemplified by jasminoside (B15262863), using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. It offers a comparative analysis of the antioxidant activity of various Jasminum species, which are natural sources of this compound, against a standard antioxidant, ascorbic acid. This guide includes detailed experimental protocols and data presented for clear comparison, aiding researchers in the effective evaluation of natural antioxidant compounds.

Introduction to Antioxidant Capacity and the DPPH Assay

Antioxidant capacity is a crucial parameter in the assessment of potential therapeutic agents, as oxidative stress is implicated in numerous pathological conditions. The DPPH assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant activity of compounds.[1][2] The principle of the assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from deep purple to pale yellow.[1][2][3][4] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.[1][2]

Comparative Antioxidant Activity of Jasminum Species Extracts

While specific data on isolated this compound is limited in the readily available literature, the antioxidant potential of various Jasminum species extracts, which contain this compound among other phytochemicals, has been evaluated using the DPPH assay. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for comparison. A lower IC50 value indicates a higher antioxidant activity.[5]

The following table summarizes the DPPH radical scavenging activity of different Jasminum species extracts compared to the standard antioxidant, ascorbic acid.

Sample Solvent for Extraction IC50 Value (µg/mL) Reference
Jasminum multiflorum80% Methanol (B129727)34.8[6]
Ascorbic Acid (Standard)-60.19[7]
Jasminum auriculatum (Ethanolic Extract)Ethanol (B145695)Showed better activity than other tested Jasminum species[5][8]
Jasminum grandiflorum (Methanolic Extract)MethanolShowed better activity than other tested Jasminum species in this solvent[5][8]
Jasminum sambac (Cultivar Variety)EthanolRequired 1300 µL of sample to reduce DPPH by 50%[5][8]

Note: The IC50 values for some Jasminum species were reported in terms of volume of extract required for 50% inhibition rather than µg/mL, indicating a qualitative comparison of their relative antioxidant strengths.[5][8]

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standard protocol for determining the antioxidant capacity of a test compound like this compound.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve a calculated amount of DPPH in methanol or ethanol. This solution should be freshly prepared and stored in the dark to prevent degradation.[1]

  • Test Sample Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, ethanol, DMSO).[1] From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.

  • Standard Antioxidant Solutions: Prepare a stock solution and serial dilutions of the standard antioxidant in the same manner as the test sample.

3. Assay Procedure: [1][9]

  • Add a fixed volume of the test sample or standard dilutions to the wells of a microplate or cuvettes.

  • Add a fixed volume of the DPPH working solution to each well or cuvette.

  • Prepare a blank control containing only the solvent and the DPPH solution.

  • Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).[1]

  • After incubation, measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[1]

4. Calculation of Antioxidant Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test sample.

Visualizing the Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the logical flow of the DPPH assay and the underlying chemical reaction.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Test Sample Dilutions prep_sample->mix prep_standard Prepare Standard Dilutions prep_standard->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow of the DPPH antioxidant capacity assay.

DPPH_Reaction DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Donation of H• Antioxidant +  Antioxidant-H Antioxidant_radical +  Antioxidant• Antioxidant->Antioxidant_radical

Caption: Chemical principle of the DPPH radical scavenging assay.

References

A Head-to-Head Comparison of Jasminoside and Loganin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactive properties of two iridoid glycosides: Jasminoside and Loganin. This document summarizes available experimental data on their anti-inflammatory, neuroprotective, and antioxidant activities, and details the associated experimental methodologies and signaling pathways.

Introduction

This compound, a secoiridoid glycoside found in several species of the Jasminum genus, and Loganin, an iridoid glycoside abundant in plants of the Cornaceae and Loganiaceae families, have garnered interest for their potential therapeutic applications. While both compounds share a common iridoid backbone, their distinct structural features give rise to a range of biological activities. This guide aims to provide a clear, data-driven comparison of their bioactivities to aid in research and development efforts.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of Loganin. At present, specific quantitative data for the bioactivity of pure this compound is limited in publicly available literature, with most studies focusing on the extracts of Jasminum species. Therefore, a direct quantitative comparison is challenging.

Loganin: Anti-inflammatory and Neuroprotective Bioactivity
BioactivityAssayCell Line/ModelConcentration/DosageResultReference
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages10, 30, 50 µMDose-dependent reduction in NO production.[1]
Prostaglandin E2 (PGE2) Production InhibitionLPS-stimulated RAW 264.7 macrophages10, 30, 50 µMDose-dependent reduction in PGE2 production.[1]
iNOS and COX-2 Protein ExpressionLPS-stimulated RAW 264.7 macrophages10, 30, 50 µMDose-dependent inhibition of iNOS and COX-2 expression.[1]
Neuroprotective Cell Viability (MTT Assay)H₂O₂-induced apoptosis in SH-SY5Y cells1, 10, 100 µMSignificantly increased cell viability.[2]
LDH Release AssayH₂O₂-induced apoptosis in SH-SY5Y cells1, 10, 100 µMSignificantly reduced LDH release.[2]
Reactive Oxygen Species (ROS) ProductionH₂O₂-induced apoptosis in SH-SY5Y cells100 µMAttenuated ROS production.[2]
This compound: Antioxidant Bioactivity (Data from Jasminum Extracts)

It is important to note that the following data pertains to extracts of Jasminum species and not the isolated this compound compound. The concentration of this compound in these extracts is not specified.

Plant ExtractAssayIC50 Value (µg/mL)Reference
Jasminum auriculatum (ethanolic extract)DPPH radical scavengingLower than other tested Jasminum species (exact value not specified)[3]
Jasminum grandiflorum (methanolic extract)DPPH radical scavengingLower than other tested Jasminum species (exact value not specified)[3]
Jasminum sambac cultivar (ethanolic extract)DPPH radical scavenging~1300 µL of sample required for 50% reduction[3]

Experimental Protocols

Loganin: Anti-inflammatory Activity Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of Loganin (e.g., 10, 30, 50 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[1]

Nitric Oxide (NO) Production Assay: NO production is measured in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.[1]

Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the cell culture medium are quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[1]

Western Blot Analysis for iNOS and COX-2: Cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes are probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Loganin: Neuroprotective Activity Assay

Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with Loganin (e.g., 1, 10, 100 µM) for 24 hours prior to exposure to hydrogen peroxide (H₂O₂; e.g., 200 µM) for an additional 24 hours to induce apoptosis.[2]

Cell Viability (MTT) Assay: Cell viability is assessed by adding MTT solution to the cells. After incubation, the formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[2]

Lactate Dehydrogenase (LDH) Release Assay: Cell cytotoxicity is determined by measuring the amount of LDH released into the culture medium using a commercially available LDH cytotoxicity assay kit.[2]

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). Cells are treated with DCFH-DA and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[2]

Signaling Pathways

Loganin: Anti-inflammatory and Antioxidant Signaling

Loganin exerts its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. One of the primary mechanisms is the activation of the Nrf2/HO-1 pathway . Loganin promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).[4][5][6][7] This pathway plays a crucial role in cellular defense against oxidative stress.

Furthermore, Loganin has been shown to inhibit the NF-κB signaling pathway . By preventing the phosphorylation and subsequent degradation of IκBα, Loganin blocks the nuclear translocation of the NF-κB p65 subunit. This leads to the downregulation of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.

Loganin also modulates Mitogen-Activated Protein Kinase (MAPK) pathways , including JNK, p38, and ERK1/2, which are involved in inflammatory responses and apoptosis.[2]

Loganin_Signaling Loganin Loganin Nrf2 Nrf2 Loganin->Nrf2 activates IKK IKK Loganin->IKK inhibits MAPKs JNK, p38, ERK Loganin->MAPKs inhibits phosphorylation Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus & binds HO1 HO1 ARE->HO1 promotes transcription Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response IkBa IkBa IKK->IkBa phosphorylates NFkB NFkB IkBa->NFkB releases Proinflammatory_Genes Proinflammatory_Genes NFkB->Proinflammatory_Genes translocates to nucleus & activates iNOS_COX2 iNOS, COX-2, TNF-α, IL-6 Proinflammatory_Genes->iNOS_COX2 MAPKs->NFkB Apoptosis Apoptosis MAPKs->Apoptosis

Figure 1: Simplified diagram of Loganin's signaling pathways.
This compound: Signaling Pathways

Information regarding the specific signaling pathways modulated by pure this compound is currently limited in the scientific literature. Studies on Jasminum extracts suggest an involvement in anti-inflammatory and antioxidant pathways, but the direct molecular targets of this compound remain to be fully elucidated.

Conclusion

Loganin has demonstrated significant anti-inflammatory and neuroprotective properties in various in vitro and in vivo models, with well-documented mechanisms of action involving the Nrf2/HO-1, NF-κB, and MAPK signaling pathways. In contrast, while this compound is a known constituent of medicinally important Jasminum species, there is a notable lack of quantitative bioactivity data and mechanistic studies for the pure compound. The available data on Jasminum extracts suggest potential antioxidant and anti-inflammatory effects, but further research is imperative to isolate and characterize the specific bioactivities of this compound. This guide highlights the need for dedicated studies on pure this compound to enable a comprehensive and direct comparison with Loganin and to fully understand its therapeutic potential.

References

The Neuroprotective Efficacy of Jasminoside: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of Jasminoside (also referred to as Jasminoidin) against ischemic stroke, with a comparative look at the established neuroprotective agent, Edaravone. This analysis is supported by experimental data from preclinical studies, detailing methodologies and elucidating the underlying signaling pathways.

Executive Summary

This compound, a natural compound, has demonstrated significant neuroprotective potential in in vivo models of ischemic stroke. Experimental data indicates that this compound effectively reduces infarct volume, alleviates neurological deficits, and mitigates brain edema in rodent models of Middle Cerebral Artery Occlusion (MCAO). Its therapeutic effects are attributed to the modulation of multiple signaling pathways, including the PI3K-Akt and MAPK pathways, and regulation of microglial polarization. When compared to Edaravone, a clinically used neuroprotective agent, this compound shows promise, although direct comparative studies are limited. This guide synthesizes the available preclinical data to offer a comprehensive overview of this compound's in vivo neuroprotective profile.

Performance Comparison: this compound vs. Edaravone

The following tables summarize the quantitative data from in vivo studies on this compound and Edaravone in MCAO models. It is important to note that the data is collated from different studies and direct comparison should be approached with caution due to potential variations in experimental protocols.

Table 1: In Vivo Efficacy of this compound in MCAO Models
Animal Model Dosage Administration Route Key Findings Reference
MCAO Mice25 and 50 mg/kgTail Vein Injection- Dose-dependent reduction in infarct volume. - Significant decrease in brain water content.[1]
MCAO/R Rats25 mg/mLTail Vein Injection- Synergistically reduced infarct volume and neurological deficit score (score of 2.5, p < 0.05) when combined with Ursodeoxycholic Acid.[2][3]
MCAO/R MiceNot SpecifiedIntravenously- Alleviated neurological deficits and pathological changes.[4]
Table 2: In Vivo Efficacy of Edaravone in MCAO Models
Animal Model Dosage Administration Route Key Findings Reference
MCAO Rats10, 20, 30 mg/kgOral- Dose-dependent improvement in behavioral data. - Significant reduction in cerebral infarction area.[5]
MCAO/R RatsNot SpecifiedNot Specified- Protective effect on cerebral infarct and neurological and sensorimotor function.[6]
Animal Models of Focal Ischemia (Systematic Review)VariousVarious- Improved functional and structural outcome by 30.3% and 25.5% respectively.[7]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The MCAO model is a standard preclinical model to mimic ischemic stroke. The following is a generalized protocol based on common practices.

Objective: To induce transient focal cerebral ischemia.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, micro-clip applicators)

  • Silicone-coated monofilament

  • Laser Doppler Flowmeter

  • Sutures

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Incision: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal end of the ECA. A temporary ligature is placed around the CCA.

  • Filament Insertion: A small incision is made in the ECA. A silicone-coated monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a drop in cerebral blood flow as measured by a Laser Doppler Flowmeter.

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.

  • Wound Closure and Recovery: The incision is sutured, and the animal is allowed to recover.

Neurological Deficit Scoring

Objective: To assess the extent of neurological impairment after MCAO.

Scoring System (example): A 5-point scale is often used:

  • 0: No neurological deficit.

  • 1: Forelimb flexion.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Infarct Volume Measurement

Objective: To quantify the volume of brain tissue damage.

Procedure:

  • Brain Sectioning: 24 hours after MCAO, the animal is euthanized, and the brain is removed and sectioned coronally.

  • TTC Staining: The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

  • Image Analysis: The stained sections are imaged, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

Experimental Workflow for MCAO Model and Evaluation

G cluster_procedure Experimental Procedure cluster_evaluation Evaluation anesthesia Anesthesia and Preparation surgery MCAO Surgery anesthesia->surgery ischemia Ischemia (e.g., 90 min) surgery->ischemia reperfusion Reperfusion ischemia->reperfusion treatment This compound/Vehicle Administration reperfusion->treatment recovery Post-operative Recovery treatment->recovery neuro_score Neurological Deficit Scoring recovery->neuro_score infarct_volume Infarct Volume Measurement (TTC) recovery->infarct_volume brain_edema Brain Water Content recovery->brain_edema histology Histological Analysis recovery->histology western_blot Western Blot (Signaling Proteins) recovery->western_blot

Caption: Workflow for MCAO induction and subsequent neuroprotective evaluation.

This compound's Neuroprotective Signaling Pathways

This compound's neuroprotective mechanism involves a multi-target approach, primarily focusing on anti-inflammatory and anti-apoptotic pathways.[8]

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt mapk MAPK Pathway (ERK) This compound->mapk pask_eef1a1 PASK-EEF1A1 Axis This compound->pask_eef1a1 nf_kb NF-κB Pathway This compound->nf_kb apoptosis Reduced Apoptosis pi3k_akt->apoptosis mapk->apoptosis microglia M2 Microglia Polarization pask_eef1a1->microglia inflammation Reduced Inflammation nf_kb->inflammation neuroprotection Neuroprotection apoptosis->neuroprotection inflammation->neuroprotection microglia->neuroprotection

Caption: Key signaling pathways modulated by this compound for neuroprotection.

Studies have shown that this compound, particularly in combination with Ursodeoxycholic Acid, acts on cerebral ischemia-reperfusion injury by regulating pathways such as PI3K-Akt and MAPK.[2][3] It has also been found to reduce ischemic stroke injury by regulating microglia polarization via the PASK-EEF1A1 axis.[9] Furthermore, its combination with Baicalin (B1667713) has been shown to regulate apoptosis-related cascades.[8]

Conclusion

The available in vivo data strongly suggests that this compound is a promising neuroprotective agent for the treatment of ischemic stroke. It demonstrates significant efficacy in reducing key markers of brain injury in preclinical models. While direct comparative data with established drugs like Edaravone is not yet available from a single study, the individual results for this compound are compelling. Future research should focus on head-to-head comparative studies to definitively establish its relative efficacy and further elucidate its complex mechanisms of action to pave the way for potential clinical translation.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Jasminoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like Jasminoside is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols. We will delve into the principles and performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to assist in method selection and cross-validation.

Principles of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for the quantitative analysis of phytochemicals. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically performed using a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation that utilizes columns with smaller particle sizes (sub-2 µm). This results in significantly higher resolution, sensitivity, and speed compared to conventional HPLC. UPLC systems operate at much higher pressures to push the mobile phase through the densely packed column.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized and fragmented. The mass spectrometer then detects specific parent and daughter ions, providing a high degree of certainty in identification and quantification, even in complex matrices.

Quantitative Performance Comparison

The selection of an analytical method is often a balance between the required sensitivity, selectivity, speed, and cost. The following table summarizes the typical validation parameters for the quantification of this compound and related compounds using HPLC, UPLC, and LC-MS/MS, based on data from various studies.

ParameterHPLC-UVUPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.03 pg on-column
Limit of Quantification (LOQ) ~5 µg/mL~0.5 µg/mL~0.1 pg on-column
Precision (%RSD) < 2%< 1.5%< 3%
Accuracy (% Recovery) 98-102%98-102%90-110%
Analysis Time 20-40 min5-15 min10-20 min
Selectivity ModerateHighVery High
Cost per Sample LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of this compound and related compounds.

Sample Preparation (General)
  • Extraction: Weigh a known amount of the powdered plant material (e.g., from Gardenia jasminoides). Extract with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like ultrasonication or soxhlet extraction.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the chromatography system.

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent. Perform serial dilutions to create a series of calibration standards.

HPLC-UV Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or phosphoric acid). A typical gradient might be a linear increase in acetonitrile concentration over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

UPLC-UV Method
  • Instrumentation: UPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but with optimized gradients for faster separation. A typical gradient might run over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection Wavelength: As determined for this compound.

  • Injection Volume: 1-5 µL.

LC-MS/MS Method
  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in either positive or negative mode, depending on the ionization efficiency of this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

  • Injection Volume: 1-5 µL.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification.

cluster_planning Planning & Preparation cluster_development Method Development & Validation cluster_analysis Cross-Validation Analysis cluster_comparison Data Comparison & Evaluation start Define Analytical Requirements (Sensitivity, Accuracy, etc.) prep Prepare Homogenized Sample Batch & Certified Reference Standard start->prep hplc HPLC-UV Method Development & Validation prep->hplc uplc UPLC-UV Method Development & Validation prep->uplc lcms LC-MS/MS Method Development & Validation prep->lcms analysis Analyze Aliquots from the Same Batch with Each Validated Method hplc->analysis uplc->analysis lcms->analysis compare Compare Quantitative Results (e.g., using Bland-Altman plot, t-test) analysis->compare evaluate Evaluate Method Performance (Speed, Cost, Robustness) compare->evaluate conclusion Select Optimal Method(s) for Intended Purpose evaluate->conclusion

Cross-Validation Workflow
Jasmonate Signaling Pathway

Understanding the biological context of this compound is often important. The diagram below illustrates the core jasmonate signaling pathway, which is relevant to the biological activity of jasmonates.[1][2][3][4]

cluster_stimulus Stimulus & Biosynthesis cluster_activation Signal Perception & Transduction cluster_response Transcriptional Regulation & Response stimulus Biotic/Abiotic Stress biosynthesis Jasmonate Biosynthesis (in chloroplasts & peroxisomes) stimulus->biosynthesis ja Jasmonic Acid (JA) biosynthesis->ja jar1 JAR1 Enzyme ja->jar1 Conjugation ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) jar1->ja_ile scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 Binding & Activation jaz JAZ Repressor Proteins scf_coi1->jaz Ubiquitination & Degradation myc2 MYC2 Transcription Factor jaz->myc2 Repression genes Expression of JA-responsive Genes myc2->genes Activation response Physiological Responses (e.g., Defense, Growth Regulation) genes->response

Jasmonate Signaling Pathway

References

Comparative Efficacy of Jasminoside Analogue Geniposide versus Dexamethasone in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory efficacy of geniposide (B1671433), a structurally similar iridoid glycoside to jasminoside (B15262863), against the standard steroidal anti-inflammatory drug, dexamethasone (B1670325). This comparison is based on available preclinical data and aims to highlight the potential of natural compounds in regulating inflammatory pathways.

Due to a lack of direct comparative studies on this compound, this guide utilizes data from its close analogue, geniposide, derived from Gardenia jasminoides. Geniposide has been identified as a promising anti-inflammatory agent, and its mechanisms of action are increasingly being elucidated.[1]

Quantitative Data Summary

The following table summarizes the comparative efficacy of geniposide and dexamethasone in inhibiting key inflammatory markers. The data is collated from in vitro studies on lipopolysaccharide (LPS)-stimulated cells, a common model for inducing an inflammatory response.

ParameterGeniposideDexamethasoneCell ModelReference
Inhibition of Nitric Oxide (NO) Production Concentration-dependent reductionStandard inhibitorBV-2 microglial cells[2]
Inhibition of Interleukin-6 (IL-6) Production Significant reductionStandard inhibitorBV-2 microglial cells[2]
Inhibition of Reactive Oxygen Species (ROS) Significant reductionNot specifiedBV-2 microglial cells[2]
Inhibition of Prostaglandin E2 (PGE2) Production Significant reductionNot specifiedBV-2 microglial cells[2]
Effect on JNK2/1 Phosphorylation Dose-dependent inhibitionNot specifiedBV-2 microglial cells[2]
Effect on p38 MAPK Phosphorylation Slight inhibitionNot specifiedBV-2 microglial cells[2]
Effect on COX-2 Expression Dose-dependent inhibitionNot specifiedBV-2 microglial cells[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

1. Cell Culture and Treatment:

  • Cell Line: BV-2 microglial cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of Gardenia jasminoides extract (containing geniposide) or dexamethasone for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Assay:

  • The concentration of NO in the culture supernatant is determined by the Griess reaction.

  • Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is calculated from a sodium nitrite standard curve.

3. Cytokine Measurement (IL-6):

  • The concentration of IL-6 in the cell culture supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Western Blot Analysis:

  • Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against JNK2/1, p38 MAPK, COX-2, and β-actin overnight at 4°C.

  • After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the inflammatory signaling pathway targeted by geniposide and a typical experimental workflow for its evaluation.

G cluster_0 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK2/1 TLR4->JNK Activates p38 p38 MAPK TLR4->p38 Activates NFkB NF-κB JNK->NFkB Activates p38->NFkB Activates COX2 COX-2 NFkB->COX2 Upregulates iNOS iNOS NFkB->iNOS Upregulates Cytokines Pro-inflammatory Cytokines (IL-6) NFkB->Cytokines Upregulates Geniposide Geniposide Geniposide->JNK Inhibits Geniposide->p38 Inhibits

Caption: Geniposide's anti-inflammatory mechanism.

G cluster_1 In Vitro Anti-inflammatory Assay Workflow start Seed BV-2 Cells pretreatment Pre-treat with Geniposide or Dexamethasone start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis analysis1 NO & Cytokine Assays (Griess, ELISA) supernatant->analysis1 analysis2 Protein Expression (Western Blot) cell_lysis->analysis2

Caption: Experimental workflow for efficacy testing.

The available evidence suggests that geniposide, a close analogue of this compound, exhibits significant anti-inflammatory properties by inhibiting key signaling molecules in the LPS-induced inflammatory pathway, such as JNK and p38 MAPK.[1][2] Its ability to reduce the production of NO, pro-inflammatory cytokines, and COX-2 highlights its potential as a therapeutic agent. While direct comparative data against dexamethasone is limited, the existing studies provide a strong rationale for further investigation into this compound and related compounds as alternatives or adjuncts to conventional anti-inflammatory therapies. Future research should focus on direct, quantitative comparisons of this compound and standard drugs in various preclinical models to fully elucidate their therapeutic potential.

References

Unlocking Nature's Pharmacy: A Comparative Guide to the Synergistic Potential of Jasminoside and Other Phytochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic strategies is perpetual. The principle of synergy, where the combined effect of substances is greater than the sum of their individual effects, offers a promising avenue for enhancing therapeutic efficacy and mitigating adverse effects. This guide explores the synergistic potential of jasminoside (B15262863), a bioactive compound found in Jasminum species, by drawing parallels with well-documented synergistic interactions of other prominent phytochemicals. While direct experimental evidence for this compound's synergistic effects remains nascent, this document provides a framework for future investigations by comparing established phytochemical synergies and outlining relevant experimental protocols.

The genus Jasminum, celebrated for its fragrant flowers, has a rich history in traditional medicine for treating a variety of ailments, including headaches and infections.[1] Modern scientific inquiry has identified a diverse array of bioactive compounds within Jasminum species, such as terpenoids, flavonoids, and phenolic acids, which contribute to their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] One such compound of interest is this compound. While research into the specific synergistic interactions of this compound is still an emerging field, the broader understanding of phytochemical synergy provides a valuable roadmap for exploration.

Synergistic effects among phytochemicals can manifest through various mechanisms, including the protection of major active substances from biodegradation, enhanced penetration across cellular barriers, increased solubility and bioavailability, and modulation of drug resistance mechanisms.[2] These interactions underscore the therapeutic potential of botanical blends over isolated compounds.[2]

This guide will delve into established synergistic interactions of well-researched phytochemicals like curcumin, quercetin (B1663063), and resveratrol (B1683913). By examining the experimental data and methodologies employed in these studies, we can extrapolate potential research directions and experimental designs for investigating the synergistic effects of this compound.

Comparative Analysis of Phytochemical Synergies

To illustrate the potential for synergistic interactions, this section presents a comparative summary of studies on curcumin, quercetin, and resveratrol in combination with other bioactive compounds. These examples serve as a benchmark for designing future studies on this compound.

Phytochemical CombinationTherapeutic AreaObserved Synergistic EffectsKey Mechanistic Insights
Curcumin + Quercetin Anti-inflammatoryEnhanced anti-inflammatory and antioxidant activity at lower doses (50 mg/kg of each).[3]Mutual protection against oxidative damage, potentially leading to a greater reduction in inflammatory markers.[3]
Curcumin + Resveratrol Anti-cancer (Colon)Synergistic inhibition of colon cancer growth (Combination Index < 1.0).[3]Inhibition of cell proliferation and stimulation of apoptosis, associated with weakened NF-κβ activity.[3]
Curcumin + Luteolin Anti-inflammatorySynergistic inhibition of TNF-α-induced monocyte adhesion and expression of MCP-1 and VCAM-1.[3]Suppression of NF-κβ translocation into the nucleus.[3]
Quercetin + Cytosine Arabinoside Anti-cancer (Leukemia)Significant synergistic inhibition of HL-60 leukemic cell growth and colony formation.[4]The antiproliferative activity of quercetin is potentially mediated through interaction with type II estrogen binding sites.[4]
Quercetin + Vitamin E Poultry HealthImproved egg production, egg quality, and immune function in aging breeder hens.[5]Enhanced serum immunoglobulins (IgA, IgM, IgG) and cytokines (IFN-γ, IL-2), and promoted immune organ development.[5]
Resveratrol + Doxorubicin Anti-cancer (Gastric)Synergistic minimization of tumor growth and inhibition of cell migration.[6]Suppression of epithelial-mesenchymal transition (EMT) by controlling the PTEN/Akt signaling pathway.[6]

Hypothetical Experimental Protocols for Investigating this compound Synergy

Based on the established methodologies for other phytochemicals, the following experimental protocols can be adapted to investigate the synergistic effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound, a partner phytochemical, and their combination on a specific cell line (e.g., cancer cell line, inflammatory cell model).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound alone, the phytochemical partner alone, and their combination in a fixed ratio. Include a vehicle control.

    • Incubate for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 values.

    • Use the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
  • Objective: To evaluate the synergistic effect of this compound and a partner phytochemical on inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with different concentrations of this compound, the partner phytochemical, and their combination for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining the expression of key proteins in a relevant signaling pathway (e.g., NF-κB, MAPK, PI3K/Akt).

  • Methodology:

    • Treat cells with this compound, the partner phytochemical, and their combination for a specified time.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, p-Akt, total NF-κB, total Akt, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizing Potential Synergistic Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by a synergistic combination and a general experimental workflow for synergy screening.

Synergy_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) IKK IKK Activation Receptor->IKK IκBα_Degradation IκBα Degradation IKK->IκBα_Degradation NFκB_Translocation NF-κB Translocation IκBα_Degradation->NFκB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFκB_Translocation->Gene_Transcription This compound This compound This compound->IKK Inhibition Phytochemical_X Phytochemical X Phytochemical_X->IκBα_Degradation Inhibition

Caption: Hypothetical NF-κB signaling pathway modulation by a synergistic combination.

Experimental_Workflow Cell_Culture Select and Culture Appropriate Cell Line Dose_Response Dose-Response Analysis (Individual Compounds) Cell_Culture->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Combination_Treatment Combination Treatment (Fixed Ratio based on IC50) IC50->Combination_Treatment Synergy_Analysis Synergy Analysis (e.g., Combination Index) Combination_Treatment->Synergy_Analysis Mechanism_Study Mechanistic Studies (e.g., Western Blot, qPCR) Synergy_Analysis->Mechanism_Study If Synergy Observed Conclusion Conclusion on Synergistic Effect and Mechanism Mechanism_Study->Conclusion

Caption: General experimental workflow for screening phytochemical synergy.

Future Directions and Conclusion

The exploration of synergistic interactions involving this compound holds significant promise for the development of novel and more effective therapeutic agents. While direct experimental data is currently limited, the established research on other phytochemicals provides a robust framework for initiating such investigations. By adapting the experimental protocols and learning from the mechanistic insights of well-studied combinations, researchers can systematically evaluate the synergistic potential of this compound with a variety of other phytochemicals. This comparative approach not only guides future research but also highlights the broader principle that the future of phytomedicine may lie in the strategic combination of bioactive compounds to achieve enhanced therapeutic outcomes. The data and protocols presented herein serve as a foundational guide for scientists and drug development professionals poised to unlock the full therapeutic potential of this compound through synergistic combinations.

References

Unveiling the In Vitro Action of Jasminoside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-inflammatory mechanism of Jasminoside, benchmarked against other prominent natural compounds. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its performance, supported by experimental data and protocols.

This compound, a secoiridoid glycoside found in species of the Jasminum and Gardenia genera, is emerging as a compound of interest for its therapeutic potential. While research into its specific mechanisms of action is ongoing, preliminary in vitro studies, alongside evidence from closely related compounds, point towards significant anti-inflammatory properties. This guide synthesizes the available data to elucidate the in vitro mechanism of action of this compound, comparing it with other well-researched natural anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Activity

The primary mechanism underlying the anti-inflammatory effects of many natural compounds is the suppression of pro-inflammatory mediators in response to stimuli such as lipopolysaccharide (LPS). The following table summarizes the in vitro anti-inflammatory activity of this compound and compares it with other notable natural compounds. Data for this compound is based on studies of secoiridoid glycosides isolated from Jasminum and Gardenia species.

Compound/ExtractCell LineKey AssayIC50 / Effective ConcentrationKey Findings
This compound & related Secoiridoids Macrophages (e.g., RAW 264.7, BV-2)Nitric Oxide (NO) Production InhibitionIC50 values vary, with some secoiridoids showing significant inhibition.Significantly reduces the production of NO in LPS-activated macrophages.[1]
DCMF from Jasminum grandiflorum Not SpecifiedCOX-1 and COX-2 InhibitionIC50: 6.9 ± 0.2 μg/mL (COX-1), 0.29 ± 0.01 μg/mL (COX-2)Shows potent inhibition of COX enzymes, comparable to celecoxib (B62257) for COX-2.[2]
Jaceosidin RAW 264.7 MacrophagesNO Production InhibitionNot specified, but significant inhibition observed.Inhibited NF-κB activity and suppressed iNOS expression.[3]
Synthetic Jasmonates Not SpecifiedNO Production InhibitionLead compound (J7) showed in vitro efficacy.Demonstrates the potential of the jasmonate chemical scaffold in inflammation.[4][5]

Signaling Pathways and Mechanism of Action

In vitro evidence suggests that this compound and related secoiridoid glycosides exert their anti-inflammatory effects by intervening in key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

Upon stimulation by LPS, the NF-κB signaling cascade is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins (B1171923), respectively, which are key mediators of inflammation.

This compound is believed to inhibit the activation of NF-κB, thereby downregulating the expression of iNOS and COX-2. This leads to a decrease in the production of NO and other pro-inflammatory cytokines.

Jasminoside_Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation iNOS_COX2 iNOS & COX-2 Gene Transcription NFkB_activation->iNOS_COX2 This compound This compound This compound->NFkB_activation Inhibition Proinflammatory Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Proinflammatory

Figure 1: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanism of action, detailed methodologies for key in vitro experiments are provided below.

Nitric Oxide (NO) Production Assay

This assay is fundamental for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed macrophages (e.g., RAW 264.7) in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add varying concentrations of this compound incubate_24h->add_this compound add_lps Add LPS (e.g., 1 μg/mL) add_this compound->add_lps incubate_treatment Incubate for 18-24h add_lps->incubate_treatment collect_supernatant Collect supernatant incubate_treatment->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_abs Measure absorbance at 540 nm add_griess->measure_abs

Figure 2: Workflow for the Nitric Oxide Production Assay.

Western Blot for iNOS and COX-2 Expression

This technique is used to quantify the protein levels of iNOS and COX-2 to confirm that the reduction in NO and prostaglandins is due to decreased enzyme expression.

  • Cell Culture and Treatment: Macrophages are cultured and treated with this compound and LPS as described in the NO production assay.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each sample is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured and quantified.

Broader Bioactivities of this compound and Related Compounds

Beyond anti-inflammatory effects, compounds from Gardenia jasminoides and Jasminum species have demonstrated a range of other in vitro bioactivities, including anticancer and neuroprotective effects.

Anticancer Activity

Extracts of Gardenia jasminoides have been shown to inhibit the growth of HepG2 human hepatoma cells.[6] The proposed mechanism involves the induction of apoptosis, as evidenced by the increased mRNA expression of caspase-3, -8, -9, Bax, and p53, and the decreased expression of anti-apoptotic proteins like Bcl-2 and survivin.[6]

Neuroprotective Effects

While specific studies on the neuroprotective mechanism of this compound are limited, related compounds have shown promise. For instance, some natural products are known to exert neuroprotective effects through their antioxidant and anti-inflammatory properties, which are relevant in the context of neurodegenerative diseases.[7]

Conclusion

The in vitro evidence strongly suggests that this compound, a secoiridoid glycoside, possesses significant anti-inflammatory properties. Its mechanism of action appears to be centered on the inhibition of the NF-κB signaling pathway, leading to a reduction in the expression and production of key inflammatory mediators. While further research is needed to fully elucidate its specific molecular targets and to explore its potential in other therapeutic areas, the existing data provides a solid foundation for its consideration in drug discovery and development programs. The comparative analysis presented in this guide highlights its performance relative to other natural compounds and provides the necessary experimental framework for future investigations.

References

Unraveling the Bioactivity of Jasminoside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of published bioactivity data is a cornerstone of scientific advancement. This guide provides a comparative analysis of the reported biological activities of Jasminoside, a naturally occurring iridoid glycoside found in various plants of the Jasminum and Gardenia genera. Due to the existence of multiple compounds referred to as "this compound" (e.g., this compound, this compound A, G, S, T), this guide will focus on the activities reported for compounds explicitly identified as such and related well-characterized extracts, while highlighting the critical need for precise compound identification in bioactivity studies.

Summary of Reported Bioactivities

Published literature suggests that this compound and its related compounds possess a range of biological activities, including anti-inflammatory, antioxidant, and tyrosinase inhibitory effects. However, a significant challenge in comparing these findings is the lack of standardized reporting and the use of various extracts versus isolated compounds. This guide aims to bring clarity by summarizing available quantitative data and detailing the experimental methodologies to aid in the design of reproducible experiments.

Quantitative Bioactivity Data

To facilitate a clear comparison, the following table summarizes the available quantitative data for the bioactivity of this compound and related compounds. It is important to note that much of the existing data pertains to extracts rather than a specific, isolated this compound, which can contribute to variability in reported efficacy.

Compound/ExtractPlant SourceAssayTarget/EndpointReported IC50/EC50Reference
Jasminum officinale aqueous leaf extractJasminum officinaleDPPH Radical Scavenging AssayAntioxidant Activity41.16 µg/mL[1]
Jasminum officinale aqueous leaf extractJasminum officinaleNitric Oxide (NO) Radical Scavenging AssayAntioxidant Activity30.29 µg/mL[1]
Jasminum officinale aqueous leaf extractJasminum officinaleSuperoxide Radical Scavenging AssayAntioxidant Activity20.19 µg/mL[1]
Jasminum officinale aqueous leaf extractJasminum officinaleABTS Radical Scavenging AssayAntioxidant Activity29.48 µg/mL[1]
Unspecified CompoundGardenia jasminoidesTyrosinase Inhibition AssayEnzyme Inhibition2.2 mM
GeniposideGardenia jasminoidesLPS-induced TNF-α, IL-1β, IL-6 reduction in diabetic ratsAnti-inflammatory1.36 g/kg, 1.02 g/kg, 1.23 g/kg respectively[2]

Note on Reproducibility: The variability in reported IC50 values for extracts can be attributed to differences in extraction methods, solvent polarity, and the specific plant part used. For isolated compounds, slight variations in experimental conditions can also lead to different results. Researchers aiming to reproduce these findings should pay close attention to the detailed protocols provided below.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the key bioassays mentioned in the literature for assessing the bioactivity of this compound and related compounds.

Tyrosinase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.

  • Principle: The enzymatic reaction involves the oxidation of L-tyrosine to L-DOPA, followed by the oxidation of L-DOPA to dopaquinone (B1195961). The formation of dopachrome (B613829) from dopaquinone can be measured spectrophotometrically at approximately 475-490 nm. A decrease in absorbance in the presence of an inhibitor indicates enzymatic inhibition.

  • Reagents:

    • Mushroom Tyrosinase

    • L-Tyrosine (substrate)

    • Phosphate (B84403) Buffer (typically pH 6.8)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Kojic acid)

  • Procedure:

    • Prepare a solution of L-tyrosine in phosphate buffer.

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the mushroom tyrosinase solution to each well.

    • Initiate the reaction by adding the L-tyrosine solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide upon stimulation with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Reagents:

    • RAW 264.7 macrophage cells

    • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test compound (this compound)

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

    • Nitrite standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent and incubate at room temperature.

    • Measure the absorbance at approximately 540 nm.

    • Determine the nitrite concentration using a standard curve and calculate the percentage of NO inhibition to determine the IC50 value.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These are common spectrophotometric assays to evaluate the free radical scavenging capacity of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

    • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound. After a specific incubation period in the dark, the absorbance is measured at approximately 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. Antioxidants reduce the blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically.

    • Procedure: The pre-formed ABTS•+ solution is mixed with the test compound at different concentrations. The absorbance is measured at approximately 734 nm after a defined incubation time.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate a potential signaling pathway modulated by this compound and a general experimental workflow for assessing its bioactivity.

Hypothesized Anti-inflammatory Signaling Pathway

Based on studies of related iridoid glycosides, this compound may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound IKK IKK This compound->IKK Inhibition MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibition MyD88->IKK MyD88->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Ubiquitination\nDegradation Ubiquitination Degradation IkB->Ubiquitination\nDegradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription MAPK->Nucleus AP-1 Activation start Plant Material (e.g., Jasminum sp.) extraction Extraction & Isolation start->extraction purification Purification & Characterization (e.g., HPLC, NMR, MS) extraction->purification compound Isolated this compound purification->compound in_vitro In Vitro Bioassays compound->in_vitro assays Tyrosinase Inhibition Anti-inflammatory (NO) Antioxidant (DPPH/ABTS) Immunosuppressive (IL-2) in_vitro->assays data Data Analysis (IC50/EC50 Determination) assays->data in_vivo In Vivo Studies (if promising) data->in_vivo end Publication/Further Development data->end in_vivo->end

References

Safety Operating Guide

Essential Guidelines for the Safe Disposal of Jasminoside

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with a particulate filter.To avoid inhalation of dust.
Protective Clothing A laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the safe disposal of Jasminoside, synthesized from general safety guidelines for chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Avoid mixing this waste with other chemical waste streams unless compatibility is confirmed.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Waste Disposal:

    • Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.[1]

    • Provide the disposal company with all available information on the compound to ensure proper handling and disposal in accordance with local, state, and federal regulations.[1]

    • Do not discharge directly into drains or soil. Keep away from surface and ground water.[2]

  • Spill Clean-Up:

    • In case of a spill, soak up the spillage with sand or other inert material.[2]

    • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]

    • Transfer the soaked material to a suitable waste container and dispose of it according to prevailing regulations.[2]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

  • Decontamination:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone, ethanol).

    • Collect the rinsate as hazardous waste.

    • After thorough cleaning, obliterate, remove, or deface labels before disposing of the container in regular waste or as directed by institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe collect Collect waste in a labeled, sealed container ppe->collect storage Store in a cool, dry, well-ventilated area collect->storage spill Spill Occurs? storage->spill cleanup Clean up spill with inert absorbent spill->cleanup Yes disposal_company Arrange for pickup by licensed hazardous waste disposal company spill->disposal_company No cleanup->collect end End: Disposal Complete disposal_company->end

Caption: Workflow for the safe disposal of this compound.

It is imperative to always consult your institution's specific safety guidelines and chemical hygiene plan before handling and disposing of any chemical waste.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.